Product packaging for Flucloxacillin(Cat. No.:CAS No. 5250-39-5)

Flucloxacillin

Cat. No.: B1213737
CAS No.: 5250-39-5
M. Wt: 453.9 g/mol
InChI Key: UIOFUWFRIANQPC-JKIFEVAISA-N
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Description

Flucloxacillin is a penicillin compound having a 6beta-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamido] side-chain. It has a role as an antibacterial drug. It is a penicillin and a penicillin allergen. It is a conjugate acid of a this compound(1-).
Antibiotic analog of [cloxacillin].
This compound is a narrow-spectrum, semisynthetic isoxazolyl penicillin with antibacterial activity. Floxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
FLOXACILLIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 6 investigational indications.
Antibiotic analog of CLOXACILLIN.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17ClFN3O5S B1213737 Flucloxacillin CAS No. 5250-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOFUWFRIANQPC-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023056
Record name Floxacillin
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Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Flucloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

5.45e-02 g/L
Record name Flucloxacillin
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CAS No.

5250-39-5
Record name Flucloxacillin
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Record name Floxacillin [USAN]
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Record name Flucloxacillin
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Record name Flucloxacillin
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Record name FLUCLOXACILLIN
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Record name Flucloxacillin
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Foundational & Exploratory

An In-Depth Technical Guide to the Binding of Flucloxacillin to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions between the β-lactam antibiotic flucloxacillin and its targets, the penicillin-binding proteins (PBPs). It covers the mechanism of action, quantitative binding affinities, detailed experimental protocols for studying these interactions, and the pathways involved in bacterial cell wall synthesis and its inhibition.

Introduction: this compound and Penicillin-Binding Proteins

This compound is a narrow-spectrum, β-lactamase-resistant penicillin antibiotic primarily used to treat infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus.[1] Its efficacy stems from its ability to inhibit the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] This inhibition is achieved by targeting and inactivating penicillin-binding proteins (PBPs).

PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the cross-linking of peptidoglycan chains, providing the cell wall with its structural integrity.[2] By forming a stable, covalent bond with the active site of these enzymes, this compound effectively halts cell wall construction, leading to cell lysis and bacterial death.[1][2] In S. aureus, the primary PBPs are PBP1, PBP2, PBP3, and PBP4.[3][4] Resistance in strains like Methicillin-Resistant S. aureus (MRSA) is primarily mediated by the acquisition of the mecA gene, which encodes for PBP2a, a PBP variant with a very low affinity for most β-lactam antibiotics.[2][4]

Mechanism of this compound-PBP Interaction

The inhibitory action of this compound, like other β-lactam antibiotics, is a result of its structural mimicry of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to enter the active site of a PBP. The core of the mechanism involves the nucleophilic attack by a conserved serine residue within the PBP active site on the carbonyl carbon of this compound's β-lactam ring. This reaction opens the strained four-membered ring and results in the formation of a stable, long-lived acyl-enzyme complex. This covalent modification effectively sequesters the enzyme, preventing it from carrying out its natural function of cross-linking the cell wall.

PBP_Inactivation cluster_0 PBP Active Site cluster_1 Antibiotic Interaction PBP PBP with Active Site Serine Complex Non-covalent Michaelis Complex PBP->Complex Binding This compound This compound This compound->Complex AcylEnzyme Stable Covalent Acyl-Enzyme Complex Complex->AcylEnzyme Acylation (β-lactam ring opening) Inactivation PBP Inactivated AcylEnzyme->Inactivation Inhibition Peptidoglycan Synthesis Inhibited Inactivation->Inhibition

Figure 1: Covalent modification of PBP by this compound.

Quantitative Binding Data

The following table summarizes the IC50 values of this compound for the PBPs of Streptococcus pneumoniae D39, as determined by a competitive binding assay with a fluorescent penicillin derivative.

Penicillin-Binding Protein (PBP)IC50 (µM)Bacterial Species
PBP1a11.04S. pneumoniae D39[5]
PBP1b~1.95S. pneumoniae D39[5]
PBP2a35.29S. pneumoniae D39[5]
PBP2b18.54S. pneumoniae D39[5]
PBP2x0.83S. pneumoniae D39[5]
PBP30.91S. pneumoniae D39[5]
Table 1: IC50 values of this compound against PBPs of Streptococcus pneumoniae D39.

Note: The data indicates that in S. pneumoniae, this compound is co-selective for PBP2x and PBP3.[5] This type of quantitative data is essential for understanding the specific molecular targets that contribute most to the antibiotic's overall efficacy.

Experimental Protocols

Investigating the interaction between this compound and PBPs requires specific biochemical and biophysical assays. Below are detailed protocols for PBP purification and two key binding assays.

Protocol 1: Purification of Recombinant PBP2a from S. aureus

This protocol is adapted from methodologies for expressing and purifying a soluble, truncated form of PBP2a, which is typically membrane-anchored.

A. Gene Cloning and Expression:

  • Amplify the DNA sequence of the mecA gene encoding PBP2a, omitting the N-terminal transmembrane domain.

  • Clone the truncated gene into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., 6x-His tag) for purification.

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed E. coli in a large volume of Luria-Bertani (LB) broth at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Continue incubation for 4-6 hours at 37°C.

B. Cell Lysis and Inclusion Body Solubilization:

  • Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl) and lyse the cells by sonication on ice.

  • Since recombinant PBP2a often expresses in inclusion bodies, centrifuge the lysate at a higher speed (e.g., 15,000 x g for 30 minutes) to pellet the inclusion bodies.

  • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.

  • Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in Tris buffer).

C. Protein Refolding and Purification:

  • Refold the denatured protein by rapid dilution into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, with additives like L-arginine to prevent aggregation).

  • Clarify the refolded protein solution by centrifugation or filtration.

  • Purify the soluble, refolded PBP2a using affinity chromatography (e.g., Ni-NTA agarose if using a His-tag).

  • Wash the column extensively with a wash buffer (e.g., Tris buffer with 20 mM imidazole).

  • Elute the purified PBP2a using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Perform further purification steps like size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

  • Verify protein purity and identity using SDS-PAGE and Western blot.

Protocol 2: Competitive PBP Binding Assay using Fluorescent Penicillin

This assay determines the IC50 of an unlabeled antibiotic (this compound) by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs.

PBP_Assay_Workflow cluster_0 Preparation cluster_1 Competition Reaction cluster_2 Detection & Analysis Prep_Membrane Prepare Bacterial Membranes (with PBPs) Incubate Incubate Membranes with This compound (or buffer control) (e.g., 30 min at RT) Prep_Membrane->Incubate Prep_Fluclox Prepare Serial Dilutions of this compound Prep_Fluclox->Incubate Add_Bocillin Add Fluorescent Penicillin (Bocillin-FL) to all samples Incubate->Add_Bocillin Incubate_2 Incubate to allow Bocillin-FL binding (e.g., 10 min at RT) Add_Bocillin->Incubate_2 Stop_Reaction Stop reaction & denature (add SDS-PAGE sample buffer) Incubate_2->Stop_Reaction SDS_PAGE Separate Proteins by SDS-PAGE Stop_Reaction->SDS_PAGE Visualize Visualize Fluorescent Bands (FluorImager) SDS_PAGE->Visualize Quantify Quantify Band Intensity and Calculate IC50 Visualize->Quantify

Figure 2: Workflow for determining PBP binding affinity.

A. Preparation of Bacterial Membranes:

  • Grow S. aureus to mid-logarithmic phase.

  • Harvest cells by centrifugation and wash with a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., using a French press or sonicator).

  • Remove unbroken cells and debris by low-speed centrifugation.

  • Pellet the membrane fraction by ultracentrifugation (e.g., >100,000 x g for 1 hour).

  • Wash the membrane pellet with buffer and resuspend in a small volume. Determine the total protein concentration (e.g., using a Bradford or BCA assay).

B. Competition Assay:

  • In a series of microcentrifuge tubes, add a fixed amount of the membrane preparation (e.g., 100 µg of total protein).

  • Add increasing concentrations of this compound (prepared as serial dilutions) to the tubes. Include a control tube with no this compound.

  • Incubate the mixtures for a set period (e.g., 30 minutes at room temperature) to allow this compound to bind to the PBPs.

  • Add a fixed, non-saturating concentration of Bocillin-FL (e.g., 5 µg/mL) to each tube.

  • Incubate for a shorter period (e.g., 10 minutes at room temperature) to label the PBPs that were not inhibited by this compound.

  • Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and heating at 100°C for 5 minutes.

C. Detection and Analysis:

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager (e.g., Typhoon or ChemiDoc with appropriate filters for fluorescein).

  • Quantify the fluorescence intensity of each PBP band for each this compound concentration.

  • Plot the percentage of Bocillin-FL binding (relative to the no-flucloxacillin control) against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

A. Sample Preparation (Crucial Step):

  • Prepare highly pure, concentrated samples of the PBP (e.g., purified recombinant PBP2a from Protocol 4.1) and this compound.

  • Buffer Matching is critical. Both the PBP and this compound must be in the exact same buffer solution. This is typically achieved by extensive dialysis of the protein against the final ITC buffer, and then using that same dialysate to dissolve the this compound.

  • Accurately determine the concentrations of both the protein (in the sample cell) and the antibiotic (in the syringe).

  • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.

B. ITC Experiment Setup:

  • Set the experimental temperature (e.g., 25°C).

  • Load the PBP solution into the sample cell (typically ~10-20 µM).

  • Load the this compound solution into the injection syringe (typically 10-20 fold higher concentration than the PBP, e.g., 100-200 µM).

  • Set the injection parameters: a series of small-volume injections (e.g., 2-5 µL) with sufficient time between injections (e.g., 150-180 seconds) for the signal to return to baseline.

C. Data Acquisition and Analysis:

  • Perform a control experiment by injecting this compound into the buffer-filled sample cell to measure the heat of dilution.

  • Run the main experiment, titrating this compound into the PBP solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

  • Subtract the heat of dilution from the main experimental data.

  • Plot the heat change per mole of injectant against the molar ratio of this compound to PBP.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This will yield the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH).

Pathway: Inhibition of Peptidoglycan Synthesis

This compound's binding to PBPs is the final, decisive step in a cascade of events that disrupts the bacterial cell wall synthesis pathway. This pathway begins in the cytoplasm, moves to the cell membrane, and concludes in the periplasmic space where the final peptidoglycan structure is assembled.

Peptidoglycan_Pathway cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB Park_Nucleotide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->Park_Nucleotide MurC-F Ligases Lipid_I Lipid I Park_Nucleotide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Translocation PBP PBP (Transglycosylase & Transpeptidase activity) Lipid_II_out->PBP Substrate Glycan_Chain Nascent Glycan Chain Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidation PBP->Glycan_Chain Transglycosylation PBP->Crosslinked_PG This compound This compound This compound->PBP Inhibition

References

The Molecular Basis of Flucloxacillin Resistance in MRSA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, largely due to its resistance to the β-lactam class of antibiotics, including flucloxacillin. This resistance is primarily mediated by the acquisition of the mecA gene, which encodes a modified penicillin-binding protein, PBP2a. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound resistance in MRSA, detailing the genetic determinants, regulatory pathways, and key experimental methodologies used in its study.

Core Resistance Mechanism: The Role of PBP2a

The cornerstone of this compound resistance in MRSA is the expression of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene. PBP2a is a transpeptidase with a low affinity for β-lactam antibiotics.[1] This reduced affinity allows MRSA to continue cell wall synthesis and multiplication even in the presence of this compound, which would otherwise inhibit the native PBPs.[1]

A homolog of mecA, known as mecC, also confers methicillin resistance and has been identified in both human and animal MRSA isolates. The product of mecC, PBP2c, also exhibits reduced affinity for β-lactams.

Genetic Regulation of this compound Resistance

The expression of mecA is tightly regulated by a complex network of proteins, ensuring that PBP2a is produced in response to the presence of β-lactam antibiotics.

The MecI-MecR1 System

In the absence of a β-lactam antibiotic, the transcriptional repressor MecI binds to the promoter region of the mecA gene, preventing its transcription. When a β-lactam antibiotic is present, it is sensed by the transmembrane protein MecR1 . This binding event triggers a series of conformational changes in MecR1, leading to its autoproteolytic cleavage. The activated MecR1 then cleaves MecI, lifting the repression of mecA and allowing for the transcription and subsequent translation of PBP2a.

The BlaI-BlaR1 System

A homologous regulatory system, primarily associated with β-lactamase production, can also influence mecA expression. The BlaR1 sensor protein, upon detecting a β-lactam, initiates a signaling cascade that leads to the inactivation of the BlaI repressor. BlaI can also repress mecA transcription, and therefore, its inactivation by BlaR1 can contribute to the induction of PBP2a expression.

The VraS/VraR Two-Component System

The VraS/VraR two-component system is a global regulator of cell wall synthesis in S. aureus. It is activated by cell wall stress, including the presence of β-lactam antibiotics. The sensor kinase VraS autophosphorylates upon detecting cell wall damage and subsequently transfers the phosphate group to the response regulator VraR . Phosphorylated VraR then acts as a transcriptional activator for a number of genes involved in cell wall biosynthesis and resistance, including factors that can indirectly influence the expression and function of PBP2a.

Quantitative Data on this compound Resistance

The level of this compound resistance in MRSA can vary significantly between different strains and is quantified by the Minimum Inhibitory Concentration (MIC).

MRSA Strain/Isolate TypeThis compound MIC (µg/mL)Reference(s)
Methicillin-Sensitive S. aureus (MSSA)0.125 - 0.5[2]
mecA-positive MRSA (general)≥32 to >128[3]
mecC-positive MRSA (at 30°C)Resistant (MIC >2)[4]
mecC-positive MRSA (at 37°C)Susceptible (MIC ≤2)[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • This compound stock solution

  • MRSA isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a suspension of the MRSA isolate in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized MRSA inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the MRSA isolate.

Quantification of mecA Gene Expression by Real-Time Quantitative PCR (qPCR)

This protocol outlines the steps to quantify the relative expression of the mecA gene in MRSA following exposure to this compound.

Materials:

  • MRSA isolate

  • Tryptic Soy Broth (TSB)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument and reagents (including primers and probes for mecA and a housekeeping gene, e.g., 16S rRNA)

Procedure:

  • Bacterial Culture and Induction: Grow MRSA to mid-log phase in TSB. Divide the culture into two: one control and one experimental. To the experimental culture, add a sub-inhibitory concentration of this compound. Incubate both cultures for a defined period (e.g., 1-2 hours).

  • RNA Extraction: Harvest bacterial cells from both cultures and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions. Include a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers and probes specific for the mecA gene and a stable housekeeping gene. The reaction mixture typically contains cDNA template, forward and reverse primers, a fluorescently labeled probe, and qPCR master mix.

  • Data Analysis: Determine the cycle threshold (Ct) values for both mecA and the housekeeping gene in both the control and this compound-treated samples. Calculate the relative fold change in mecA expression using the ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

mecA_Regulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MecR1 MecR1 This compound->MecR1 binds BlaR1 BlaR1 This compound->BlaR1 binds Cell_Wall_Stress Cell Wall Stress This compound->Cell_Wall_Stress induces MecI MecI MecR1->MecI cleaves BlaI BlaI BlaR1->BlaI cleaves VraS VraS VraR VraR VraS->VraR phosphorylates mecA_promoter mecA promoter MecI->mecA_promoter represses BlaI->mecA_promoter represses mecA mecA gene VraR->mecA upregulates (indirectly) mecA_promoter->mecA transcription PBP2a PBP2a mecA->PBP2a translation PBP2a->this compound low affinity binding Cell_Wall_Stress->VraS activates MIC_Workflow Start Start MRSA_Culture Prepare MRSA inoculum (0.5 McFarland) Start->MRSA_Culture Inoculate Inoculate plate with standardized MRSA suspension MRSA_Culture->Inoculate Serial_Dilution Prepare serial dilutions of this compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for turbidity Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End qPCR_Workflow Start Start Culture Culture MRSA with and without sub-inhibitory this compound Start->Culture RNA_Extraction Extract total RNA Culture->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR_Setup Set up qPCR with primers for mecA and housekeeping gene cDNA_Synthesis->qPCR_Setup Run_qPCR Perform qPCR qPCR_Setup->Run_qPCR Data_Analysis Analyze Ct values (ΔΔCt method) Run_qPCR->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to Flucloxacillin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class of drugs.[1] It is highly effective against β-lactamase-producing Gram-positive bacteria, particularly Staphylococcus aureus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are also presented, along with a summary of its key pharmacological characteristics.

Chemical Structure and Identification

This compound, chemically named (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a semi-synthetic penicillin.[2][3] Its structure is characterized by a β-lactam ring fused to a thiazolidine ring, with a distinctive isoxazolyl side chain containing chloro- and fluoro-substituted phenyl rings. This bulky side chain provides steric hindrance, rendering the molecule resistant to degradation by bacterial β-lactamase enzymes.[4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2][3]
Molecular Formula C₁₉H₁₇ClFN₃O₅S[3]
SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)--INVALID-LINK--C(=O)O[2]
InChI Key UIOFUWFRIANQPC-JKIFEVAISA-N[2]
CAS Number 5250-39-5[5]

Physicochemical Properties

This compound is typically available as a white or almost white crystalline powder.[6] It is often formulated as the sodium or magnesium salt to enhance its solubility and stability.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 453.87 g/mol [5]
Melting Point 176-178°C[7][8]
Water Solubility 0.0545 mg/mL[2]
logP 2.44 - 2.69[2]
pKa (Strongest Acidic) 3.75[2]
pKa (Strongest Basic) -0.93[2]
Appearance White or almost white, hygroscopic, crystalline powder[6]

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9][10] The primary target of this compound is the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[10] Peptidoglycan provides structural integrity to the bacterial cell wall.

By binding to the active site of PBPs, this compound acylates the serine residue, leading to the irreversible inactivation of the enzyme.[10] This inhibition prevents the cross-linking of peptidoglycan chains, weakening the cell wall and ultimately causing cell lysis and death.[10] The resistance of this compound to β-lactamase enzymes allows it to remain effective against bacteria that can degrade other penicillins.

Flucloxacillin_Mechanism_of_Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis catalyzes Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall maintains Cell_lysis Cell Lysis and Death Peptidoglycan_synthesis->Cell_lysis inhibition leads to This compound This compound This compound->PBP binds to and inhibits Synthesis_Workflow cluster_synthesis This compound Sodium Synthesis Start 6-APA Suspension (pH 7.2) Reaction Vigorous Stirring (1.5 hours) Start->Reaction Reactant 3-(2-chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonyl chloride in isobutyl methyl ketone Reactant->Reaction Separation Layer Separation & Brine Wash Reaction->Separation Precipitation Precipitation with Ether Separation->Precipitation Isolation Filtration, Washing, & Drying Precipitation->Isolation Product This compound Sodium Isolation->Product

References

An In-depth Technical Guide to the Synthesis and Purification of Flucloxacillin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of flucloxacillin and its derivatives. This compound, a narrow-spectrum beta-lactam antibiotic, is a crucial weapon against infections caused by penicillinase-producing bacteria. This document delves into the detailed experimental protocols for its synthesis, various purification techniques, and the characterization of the final products. The information presented is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of beta-lactam antibiotics.

Synthesis of this compound Sodium

The most common synthetic route to this compound involves the acylation of 6-aminopenicillanic acid (6-APA) with a suitable acylating agent, followed by conversion to its sodium salt. The key starting materials are 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and 6-APA.

General Synthesis Pathway

The synthesis of this compound sodium can be broadly divided into two main steps:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive species, typically an acid chloride, to facilitate the subsequent acylation reaction.

  • Acylation of 6-APA: The activated carboxylic acid is then reacted with 6-aminopenicillanic acid (6-APA) to form the this compound molecule.

  • Salt Formation: The resulting this compound acid is then converted to its more stable and water-soluble sodium salt.

Synthesis_Workflow cluster_synthesis This compound Synthesis Carboxylic_Acid 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid Acid_Chloride Acid Chloride Formation Carboxylic_Acid->Acid_Chloride POCl3, Organic Amine Acylation Acylation of 6-APA Acid_Chloride->Acylation Flucloxacillin_Acid This compound Acid Acylation->Flucloxacillin_Acid Salt_Formation Salt Formation Flucloxacillin_Acid->Salt_Formation Flucloxacillin_Sodium This compound Sodium Salt_Formation->Flucloxacillin_Sodium 6-APA 6-Aminopenicillanic Acid (6-APA) 6-APA->Acylation Sodium_Source Sodium Source (e.g., Sodium Isooctanoate) Sodium_Source->Salt_Formation

Caption: General workflow for the synthesis of this compound sodium.

Detailed Experimental Protocols

Several detailed protocols for the synthesis of this compound sodium have been reported, primarily in patent literature. Below are representative examples.

Protocol 1: Synthesis of this compound Sodium Monohydrate [1][2]

  • Acid Chloride Formation:

    • To a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in an organic solvent (e.g., dichloromethane, ethyl acetate), an organic amine (e.g., N,N-dimethylformamide) is added as a catalyst.

    • The mixture is cooled, and phosphorus oxychloride is added dropwise while maintaining the temperature between 20-25°C.

    • The reaction is stirred for 1-2 hours to ensure complete formation of the acid chloride.

  • Acylation of 6-APA:

    • In a separate vessel, 6-aminopenicillanic acid (6-APA) is dissolved in water with an inorganic base such as sodium bicarbonate.

    • The solution is cooled to 5-10°C.

    • The previously prepared acid chloride solution is added dropwise to the 6-APA solution, maintaining the temperature and pH.

  • Isolation of this compound Acid:

    • After the reaction is complete, the mixture is acidified with hydrochloric acid.

    • The this compound acid is extracted into an organic solvent like ethyl acetate.

    • The organic layer is washed and then concentrated under reduced pressure.

    • The residue is dissolved in an alcohol (e.g., ethanol) and water is added dropwise to crystallize the this compound acid.

    • The crystals are filtered, washed with water, and dried.

  • Formation of this compound Sodium:

    • The dried this compound acid is dissolved in an organic solvent such as ethyl acetate.

    • A solution of sodium isooctanoate in ethanol is added dropwise at 17-25°C.

    • The resulting crystals of this compound sodium monohydrate are stirred, cooled to 0°C, filtered, washed with cold ethanol, and dried.

Protocol 2: Alternative Synthesis of this compound Sodium Monohydrate [3]

  • Preparation of 6-APA Sodium Salt Solution:

    • 20.0 g of 6-aminopenicillanic acid (6-APA) is slowly added to 100 g of deionized water under stirring and the system is cooled to 0-5 °C.

    • A solution of 10.6 g of sodium carbonate in 100 mL of deionized water is added dropwise, keeping the temperature below 10 °C, to obtain an aqueous solution of the 6-APA sodium salt.

  • Acylation:

    • 28.0 g of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride is added to the 6-APA solution over 1 hour.

    • The reaction mixture is stirred at 20-25 °C for 4 hours.

  • Work-up and Extraction:

    • The pH of the reaction solution is adjusted to 2.5 with 1 mol/L dilute hydrochloric acid.

    • 400 g of ethyl acetate is added for liquid-liquid extraction.

    • The ethyl acetate phase is washed with saturated sodium chloride solution and dried with anhydrous sodium sulfate.

  • Salt Formation and Crystallization:

    • A solution of 18.0 g of sodium isooctanoate in 108 mL of ethyl acetate is added dropwise to the ethyl acetate solution of this compound acid.

    • A white solid precipitates. The system is cooled to 5-10 °C and crystallization is continued for 3 hours.

    • The solid is collected by filtration, washed twice with ethyl acetate, and dried under vacuum at 50 °C.

Quantitative Data from Synthesis Protocols
ParameterProtocol 1 (Example 1)[1]Protocol 1 (Example 2)[1]Protocol 1 (Example 3)[1]Protocol 2[3]
Starting this compound Acid 19.65 g19.8 g39 gNot specified
Sodium Isooctanoate 13 g in 75 ml ethanol11 g in 75 ml ethanol22 g in 100 ml ethanol18.0 g
Solvent for this compound Acid 150 ml ethyl acetate150 ml ethyl acetate200 ml ethyl acetate400 g ethyl acetate
Yield of this compound Sodium 17.6 g17.9 g34.8 g41.3 g
Yield (%) 85.4%86.2%85.1%90.6%
Purity (%) 99.4%99.3%99.6%99.8% (by HPLC)

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modification of the core structure or the synthesis of related impurities for analytical purposes.

Synthesis of this compound Degradation Impurities[4]

A series of degradation impurities of this compound have been synthesized and characterized. These include penicilloic acids, penilloic acids, and glycine analogs. The synthesis of these compounds often involves subjecting this compound to specific conditions (e.g., acidic or basic pH, specific reagents) to induce degradation in a controlled manner. The products are then purified using techniques like filtration, drying, and chromatography.[4]

Purification of this compound and its Derivatives

Purification is a critical step to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). For this compound, crystallization is a key purification method, often leading to the formation of different polymorphic forms.

Purification_Workflow cluster_purification Purification of this compound Crude_this compound Crude this compound Product Crystallization Crystallization Crude_this compound->Crystallization Chromatography Chromatography Crude_this compound->Chromatography Polymorph_Control Polymorph Control Crystallization->Polymorph_Control HPLC Preparative HPLC Chromatography->HPLC Column_Chromatography Column Chromatography Chromatography->Column_Chromatography Pure_this compound Purified this compound Solvent_Selection Solvent Selection (e.g., Ethanol, Acetone, Isopropanol) Solvent_Selection->Crystallization Polymorph_Control->Pure_this compound HPLC->Pure_this compound Column_Chromatography->Pure_this compound

Caption: General purification workflows for this compound.

Crystallization

Crystallization is a widely used technique for the purification of this compound sodium. The choice of solvent is critical and can lead to the formation of different crystal forms or polymorphs, which may exhibit different physical properties such as solubility and stability.

Experimental Protocol for Polymorph Formation:

  • Amorphous Form: Dissolving this compound sodium (1.0 g) in boiling tetrahydrofuran (17 mL) or methanol (6 mL), followed by filtration and cooling to room temperature.

  • Form II: Dissolving this compound sodium (2.0 g) in 20 mL of boiling ethanol, followed by hot filtration and slow cooling.

  • Form III: To 1.0 g of this compound sodium, 13 mL of acetone is added with stirring and heated to boiling, followed by hot filtration and cooling to room temperature.

Chromatographic Methods

While crystallization is effective for bulk purification, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are invaluable for achieving very high purity, for isolating minor impurities, and for analytical purposes.

Preparative HPLC for Isoxazolyl Penicillins: [5]

Preparative HPLC can be scaled up from analytical HPLC conditions. For isoxazolyl penicillins like dicloxacillin, cloxacillin, and oxacillin, a ZORBAX Eclipse XDB-C18 column (21.2 × 150 mm, 5-µm) can be used.[5] The mobile phase and flow rate are adjusted based on the analytical separation to achieve high yields and purity.[5] This method is also applicable to the purification of this compound and its derivatives.

Analytical HPLC for Purity Determination: [6][7]

  • Method 1 (Ion Exchange): An isocratic ion exchange HPLC method can be used for the simultaneous determination of this compound and amoxicillin.[6]

    • Column: ZORBAX 300-SCX

    • Mobile Phase: 0.025 M ammonium dihydrogen phosphate (adjusted to pH 2.6 with phosphoric acid)-acetonitrile (95:5)

  • Method 2 (Reversed-Phase): A simple and accurate reverse-phase HPLC method has been developed for the assay of this compound sodium in capsule dosage form.[7]

    • Column: Phenomenex® Bondclone 10 C18 (300×3.9 mm, 5µm)

    • Mobile Phase: 60% Methanol and 40% KH2PO4 buffer (pH 5)

Characterization Data

The identity and purity of synthesized this compound and its derivatives are confirmed using various spectroscopic techniques.

TechniqueThis compoundReference
1H NMR Predicted spectra are available in databases like DrugBank.[8]
13C NMR Spectral data is available in databases such as PubChem.[9]
Mass Spectrometry LC-MS/MS methods have been developed for quantification. The precursor-to-product combination for MRM is often m/z 454.1 → 160.3.
Infrared (IR) Spectroscopy Can be used for identification by comparing the spectrum with a reference standard (e.g., this compound sodium CRS).[10]

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound and its derivatives. The presented experimental protocols, quantitative data, and purification strategies offer a solid foundation for researchers and professionals in the field of antibiotic drug development. The synthesis of this compound is a well-established process, with opportunities for optimization in terms of yield and purity. The purification, particularly through crystallization, is crucial for obtaining the desired polymorphic form with optimal physicochemical properties. Further research into the synthesis of novel this compound derivatives holds the potential for the development of new antibiotics with improved efficacy and resistance profiles.

References

An In-depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Flucloxacillin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vitro pharmacokinetic and pharmacodynamic properties of flucloxacillin, a narrow-spectrum beta-lactam antibiotic. Designed for researchers, scientists, and drug development professionals, this document details the methodologies of key experiments, presents quantitative data in a structured format, and visualizes the critical pathways and workflows associated with this compound's activity.

Pharmacodynamics: The Mechanism of Action

This compound is a bactericidal antibiotic that inhibits the synthesis of the bacterial cell wall.[1][2] Its primary target is the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3][4][5] By binding to these proteins, this compound blocks the transpeptidation step in peptidoglycan synthesis, a critical component of the cell wall. This interference with cell wall integrity leads to cell lysis and bacterial death.[3][4] A key feature of this compound is its resistance to staphylococcal beta-lactamases, enzymes that can inactivate many other penicillins.[1][6]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates the mechanism of action of this compound.

Flucloxacillin_Mechanism cluster_cell_wall Bacterial Cell Wall Flucloxacillin_ext This compound PBP Penicillin-Binding Proteins (PBPs) Flucloxacillin_ext->PBP Binds to Peptidoglycan Peptidoglycan Precursors CellWall Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan->CellWall Transpeptidation (Cross-linking) PBP->Peptidoglycan Inhibits Autolysins Autolysins CellWall->Autolysins Leads to unopposed activity of Autolysins->CellWall Cell Lysis

This compound's inhibition of cell wall synthesis.

In Vitro Pharmacokinetics

The in vitro pharmacokinetic properties of this compound are crucial for understanding its disposition and for designing effective dosing regimens. Key parameters include protein binding and metabolism.

Protein Binding

This compound is highly bound to plasma proteins, primarily albumin.[7][8] The unbound fraction of the drug is the pharmacologically active component. The extent of protein binding is not constant and can be influenced by the drug concentration and albumin levels, exhibiting saturable binding characteristics.[7]

ParameterValueReference
Protein Binding (Healthy Volunteers)95% - 97%[8]
Protein Binding (Critically Ill Patients)63.4% - 97.2%[7]
Unbound Fraction (Healthy Volunteers)3% - 5%[8]
Unbound Fraction (Variable)1.1% - 64.7%[9]
Metabolism

This compound is metabolized in the liver to a certain extent.[2] The primary metabolite is 5'-hydroxymethylthis compound (5-OH-FX), which can be further metabolized.[10][11] In vitro studies have also shown that this compound can be a weak inducer of cytochrome P450 enzymes, particularly CYP3A4.[12][13]

MetaboliteDescriptionReference
5'-hydroxymethylthis compound (5-OH-FX)Major active metabolite[10][11]
5'-hydroxymethylthis compound-penicilloic acid (5-OH-PA)Further metabolite of 5-OH-FX[10][11]
This compound-penicilloic acid (FX-PA)Metabolite of this compound[10][11]

In Vitro Pharmacodynamics

The in vitro pharmacodynamic properties of this compound describe the relationship between drug concentration and its antibacterial effect. Key measures include the Minimum Inhibitory Concentration (MIC) and time-kill kinetics. The primary pharmacodynamic index for beta-lactam antibiotics like this compound is the percentage of the dosing interval that the unbound drug concentration remains above the MIC (%fT > MIC).[14][15][16]

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC values for this compound against Staphylococcus aureus are generally low, although a range of values has been reported.

OrganismMIC Range (mg/L)Median MIC (mg/L)Reference
Staphylococcus aureus (MSSA)<0.06 - 0.250.125[9]
Staphylococcus aureus (MSSA)0.125 - 0.50.25[17]
Staphylococcus aureus (MSSA)0.125 - 2-[18]
Time-Kill Kinetics

Time-kill assays provide information on the rate of bacterial killing over time at different antibiotic concentrations. For this compound, a time-dependent killing effect is observed, which is characteristic of beta-lactam antibiotics.[14] Optimal bactericidal activity is generally associated with maintaining the unbound drug concentration above the MIC for a significant portion of the dosing interval.[14][19]

Pharmacodynamic TargetEfficacy LevelReference
%fT > MIC ≥ 50%Optimal efficacy[14][20]
%fT > 4xMIC ≥ 50-100%Maximal bactericidal activity and suppression of resistance[19]
15% fT > 0.25 x MIC1-log reduction in S. aureus[15][16][21][22]
20% fT > 0.25 x MIC2-log reduction in S. aureus[15][16][21][22]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

MIC_Determination_Workflow Start Start: Prepare Bacterial Inoculum Prepare_Plates Prepare Microtiter Plates with Serial Dilutions of this compound Start->Prepare_Plates Inoculate Inoculate Plates with Standardized Bacterial Suspension Prepare_Plates->Inoculate Incubate Incubate Plates at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity to Determine MIC Incubate->Read_Results End End: Record MIC Value Read_Results->End

Workflow for MIC determination by broth microdilution.

Protocol for Broth Microdilution:

  • Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[9][17]

Time-Kill Assay

Time_Kill_Assay_Workflow Start Start: Prepare Log-Phase Bacterial Culture Expose Expose Bacteria to Various Concentrations of this compound (e.g., 0x, 1x, 4x, 16x MIC) Start->Expose Sample Collect Aliquots at Defined Time Points (e.g., 0, 2, 4, 8, 24 hours) Expose->Sample Plate Perform Serial Dilutions and Plate on Agar Sample->Plate Incubate Incubate Plates at 37°C for 24 hours Plate->Incubate Count Count Colonies to Determine Viable Cell Count (CFU/mL) Incubate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot End End: Analyze Killing Rate Plot->End

Workflow for an in vitro time-kill assay.

Protocol for Static Time-Kill Assay:

  • Preparation of Inoculum: A bacterial culture is grown to the logarithmic phase and then diluted in fresh broth to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure to Antibiotic: The bacterial suspension is aliquoted into flasks or tubes containing this compound at various concentrations (e.g., multiples of the MIC). A growth control without antibiotic is included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), samples are withdrawn from each flask.

  • Viable Cell Count: The samples are serially diluted and plated onto appropriate agar plates.

  • Incubation and Counting: The plates are incubated for 24 hours at 37°C, and the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time to visualize the rate of bacterial killing.[23]

Protein Binding Assay by Ultrafiltration

Protein_Binding_Assay_Workflow Start Start: Prepare this compound Solutions in Plasma/Albumin Incubate Incubate at 37°C to Allow for Binding Equilibrium Start->Incubate Ultrafiltration Transfer to Ultrafiltration Device and Centrifuge Incubate->Ultrafiltration Separate Collect the Ultrafiltrate (Containing Unbound Drug) Ultrafiltration->Separate Analyze Analyze Total and Unbound Drug Concentrations (e.g., by HPLC) Separate->Analyze Calculate Calculate Percentage of Protein Binding Analyze->Calculate End End: Report Protein Binding Data Calculate->End

Workflow for protein binding determination by ultrafiltration.

Protocol for Ultrafiltration Assay:

  • Sample Preparation: this compound is added to human plasma or a solution of human serum albumin at various concentrations.

  • Equilibration: The samples are incubated at 37°C to allow for the binding to reach equilibrium.

  • Ultrafiltration: An aliquot of the sample is placed in an ultrafiltration device containing a semi-permeable membrane that retains proteins and protein-bound drug. The device is centrifuged to separate the protein-free ultrafiltrate, which contains the unbound drug.

  • Analysis: The concentrations of this compound in the original plasma sample (total concentration) and in the ultrafiltrate (unbound concentration) are determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[24]

  • Calculation: The percentage of protein binding is calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) x 100.

References

Methodological & Application

Application Note: Determination of Flucloxacillin in Human Plasma by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of flucloxacillin in human plasma. The described protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies involving this compound. The protocol has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

This compound is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is effective against beta-lactamase-producing bacteria, particularly Staphylococcus aureus. Accurate measurement of this compound concentrations in plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of drugs in biological matrices due to its high specificity, sensitivity, and reproducibility. This document provides a detailed protocol for the analysis of this compound in human plasma using RP-HPLC.

Experimental

Materials and Reagents
  • This compound sodium (Reference Standard)

  • Dicloxacillin sodium (Internal Standard - IS)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Water (HPLC Grade)

  • Drug-free human plasma

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., Alltima™ C18, 250 mm x 4.6 mm, 5 µm)[1][2][3]

  • Data acquisition and processing software

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Preparation of Solutions
  • Stock Solution of this compound (1 mg/mL): Accurately weigh 10.9 mg of this compound sodium and dissolve it in 10 mL of methanol.[1] Store at 4°C.

  • Stock Solution of Dicloxacillin (IS) (1 mg/mL): Accurately weigh 11.0 mg of dicloxacillin sodium and dissolve it in 10 mL of methanol.[1]

  • Working Solution of Internal Standard (20 µg/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 20 µg/mL.[1] Store at -20°C.[1]

  • Mobile Phase (10 mM KH2PO4 : Acetonitrile, 64.5:35.5, v/v): Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 10 mM solution. Mix 645 mL of this solution with 355 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas before use.[1][2][3]

Sample Preparation
  • Pipette 100 µL of human plasma into a microcentrifuge tube.[1][2][3]

  • Add 50 µL of glacial acetic acid.[1]

  • Add 250 µL of acetonitrile containing the internal standard (dicloxacillin at 20 µg/mL).[1]

  • Vortex the mixture for 10 seconds to precipitate plasma proteins.[1]

  • Centrifuge at 36,670 x g for 10 minutes at 15°C.[1]

  • Carefully transfer the supernatant to an HPLC vial.

  • Inject 50 µL of the supernatant into the HPLC system.[1]

Chromatographic Conditions

The chromatographic conditions for the analysis are summarized in the table below.

ParameterCondition
Column Alltima™ C18 (250 mm x 4.6 mm, 5 µm)[1][2][3]
Mobile Phase 10 mM KH2PO4 : Acetonitrile (64.5:35.5, v/v)[1][2][3]
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm[4] or 237 nm[5][6]
Injection Volume 50 µL[1]
Column Temperature Ambient
Run Time Approximately 10 minutes[3]

Method Validation

The analytical method was validated according to established guidelines for linearity, precision, accuracy, and sensitivity.

Linearity

The method demonstrated linearity over the concentration range of 0.2 to 40.0 µg/mL for this compound in human plasma.[1] The mean linear regression equation was Y = 0.1081X - 0.0094, with a correlation coefficient (r²) greater than 0.99.[1]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels. The results are summarized below.

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC < 15%< 15%85-115%
Medium QC < 15%< 15%85-115%
High QC < 15%< 15%85-115%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.00437% w/v and 0.0132% w/v, respectively, demonstrating the sensitivity of the method.[7]

Results and Discussion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and efficient. The chromatographic conditions allow for good separation of this compound and the internal standard from endogenous plasma components, with typical retention times of approximately 6.5 minutes for this compound and 7.9 minutes for the internal standard, dicloxacillin.[3] The total run time of 10 minutes allows for a high throughput of samples.[3]

Experimental Workflow and Signaling Pathway Diagrams

Flucloxacillin_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma 1. Plasma Sample (100 µL) acid 2. Add Glacial Acetic Acid (50 µL) plasma->acid precipitate 3. Add Acetonitrile with IS (250 µL) acid->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject Supernatant (50 µL) supernatant->injection separation 8. Chromatographic Separation (C18 Column) injection->separation detection 9. UV Detection separation->detection integration 10. Peak Integration detection->integration quantification 11. Quantification (Calibration Curve) integration->quantification results 12. Report Plasma Concentration quantification->results

References

Application Notes and Protocols: In Vivo Efficacy of Flucloxacillin in a Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The neutropenic murine thigh infection model is a well-established preclinical model used to evaluate the in vivo efficacy of antimicrobial agents.[1] This model is particularly valuable for studying the pharmacokinetics and pharmacodynamics (PK/PD) of antibiotics against specific pathogens, such as Staphylococcus aureus, a common cause of skin and soft tissue infections.[1][2][3][4][5] These application notes provide a detailed overview of the experimental protocol for assessing the efficacy of flucloxacillin in this model, along with representative data and visualizations to guide researchers in their study design and execution.

Data Presentation

The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in a neutropenic murine thigh infection model against Staphylococcus aureus.

Table 1: Bacterial Strains and Inoculum

Bacterial StrainTypeInoculum Concentration (CFU/mL)Injection Volume (mL)Site of Injection
Staphylococcus aureus 29213Methicillin-Susceptible S. aureus (MSSA)1 x 1070.1Intramuscular (Right Thigh)[1]
S. aureus MUP1621Methicillin-Susceptible S. aureus (MSSA)Not Specified0.1Thigh Muscle[2]
S. aureus MUP4421Methicillin-Susceptible S. aureus (MSSA)Not Specified0.1Thigh Muscle[2]

Table 2: this compound Dosing and Efficacy

Mouse ModelThis compound Dosing Regimen (mg/kg)Dosing FrequencyTreatment Duration (hours)Bacterial Reduction (log10 CFU/thigh)Pharmacodynamic Parameter (%fT > MIC) for 1-log Reduction
Neutropenic ICR (CD1) Mice2 - 64Every 2 hours24Dose-dependent reduction15% (median for S. aureus)[2][3][4]
Neutropenic ICR (CD1) Mice8 - 128Every 4 hours24Dose-dependent reduction[2]Not specified
Neutropenic ICR (CD1) Mice32 - 256Every 6 hours24Dose-dependent reduction[2]Not specified

Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Findings for this compound against S. aureus

PK/PD Index Correlating with EfficacyTarget for 1-log10 Bacterial ReductionTarget for 2-log10 Bacterial Reduction
%fT > MIC (Percentage of the dosing interval that the free drug concentration remains above the MIC)[2][3][4]15% (median, %fT > 0.25 x MIC)[2][3][4]20% (average, %fT > 0.25 x MIC)[2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in a murine thigh infection model for evaluating this compound efficacy.

Preparation of Bacterial Inoculum
  • Streak the desired Staphylococcus aureus strain onto a suitable agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.

  • Inoculate a single colony into a tube of Tryptic Soy Broth.

  • Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

  • Harvest the bacterial cells by centrifugation.

  • Wash the bacterial pellet with sterile phosphate-buffered saline (PBS).

  • Resuspend the pellet in sterile PBS and adjust the bacterial suspension to the desired concentration (e.g., 1 x 107 CFU/mL) using a spectrophotometer and standard curves.

Induction of Neutropenia in Mice
  • Use specific pathogen-free mice (e.g., female ICR mice, 5-6 weeks old).[1]

  • Induce neutropenia by administering cyclophosphamide intraperitoneally.[1] A common regimen is two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[1][6]

  • Confirm neutropenia (<100 neutrophils/mm³) prior to infection.[6]

Murine Thigh Infection Procedure
  • Anesthetize the neutropenic mice using an appropriate method (e.g., isoflurane).[6]

  • Inject 0.1 mL of the prepared bacterial inoculum intramuscularly into the thigh of one or both hind limbs.[1][7]

Administration of this compound
  • Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).[1][2]

  • Administer this compound via a relevant route, such as subcutaneous injection.[2]

  • Dose the animals according to the predetermined experimental groups, with varying concentrations and dosing frequencies.[2][5]

  • Include a vehicle control group that receives the same volume of the vehicle (e.g., saline) as the treatment groups.[1]

Assessment of Bacterial Burden
  • At the end of the treatment period (e.g., 24 hours post-infection), humanely euthanize the mice.[1]

  • Aseptically dissect the infected thigh muscle(s).[1][6]

  • Weigh the excised tissue.

  • Homogenize the tissue in a known volume of sterile PBS.[6]

  • Perform serial dilutions of the tissue homogenate in sterile PBS.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies to determine the number of colony-forming units (CFU) per gram of tissue.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical design of the murine thigh infection model for testing this compound efficacy.

Experimental_Workflow cluster_prep Preparation Phase cluster_infection Infection and Treatment Phase cluster_analysis Analysis Phase Bacterial_Culture Bacterial Culture (S. aureus) Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Infection Thigh Infection (Intramuscular Injection) Inoculum_Prep->Infection Neutropenia Induction of Neutropenia (Cyclophosphamide) Neutropenia->Infection Treatment This compound Administration (Subcutaneous) Infection->Treatment Euthanasia Euthanasia & Tissue Harvest Treatment->Euthanasia Homogenization Thigh Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Enumeration Plating->CFU_Count Data_Analysis Data Analysis (log10 CFU/g) CFU_Count->Data_Analysis

Caption: Experimental workflow for the murine thigh infection model.

Experimental_Design cluster_groups Experimental Groups cluster_endpoints Primary Endpoint Control Control Group (Vehicle Treatment) Endpoint Bacterial Burden (log10 CFU/gram of thigh tissue) Control->Endpoint Treatment_A This compound Group A (Dose 1, Frequency X) Treatment_A->Endpoint Treatment_B This compound Group B (Dose 2, Frequency Y) Treatment_B->Endpoint Treatment_C This compound Group C (Dose 3, Frequency Z) Treatment_C->Endpoint

Caption: Logical design of the in vivo efficacy study.

References

Application Notes and Protocols for Flucloxacillin Time-Kill Curve Assay against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The time-kill curve assay is a dynamic method used in microbiology to assess the pharmacodynamic properties of an antimicrobial agent against a specific pathogen. This assay provides detailed information on the rate and extent of bacterial killing over time, allowing for the characterization of an antibiotic as bactericidal (causes cell death) or bacteriostatic (inhibits growth). For Staphylococcus aureus, a significant human pathogen, understanding the killing kinetics of antibiotics like flucloxacillin is crucial for optimizing dosing regimens and predicting clinical efficacy. This compound, a narrow-spectrum beta-lactam antibiotic, is a primary treatment for infections caused by methicillin-susceptible S. aureus (MSSA). This document provides a detailed protocol for performing a this compound time-kill curve assay against S. aureus.

Key Concepts

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The MIC of the specific S. aureus strain must be determined prior to the time-kill assay.

  • Bactericidal Activity: Generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum (CFU/mL) over a 24-hour period.[1][2]

  • Bacteriostatic Activity: A <3-log10 reduction in the initial bacterial inoculum, where bacterial growth is inhibited but the cells are not killed.[1]

  • Colony Forming Unit (CFU): A measure of viable bacterial cells.

Data Presentation

The results of a time-kill curve assay are typically presented as a plot of log10 CFU/mL versus time. The data can also be summarized in a tabular format for clear comparison of bacterial viability at different time points and this compound concentrations.

Table 1: Representative Time-Kill Curve Data for this compound against S. aureus

Time (hours)Growth Control (log10 CFU/mL)0.5 x MIC (log10 CFU/mL)1 x MIC (log10 CFU/mL)2 x MIC (log10 CFU/mL)4 x MIC (log10 CFU/mL)
05.705.715.705.695.70
26.856.505.204.804.10
47.907.204.103.502.90
88.808.103.20<2.00<2.00
129.108.502.80<2.00<2.00
249.208.802.50<2.00<2.00

Table 2: Interpretation of Time-Kill Assay Results

ActivityDefinitionExample from Table 1
Bactericidal ≥3-log10 reduction in CFU/mL from the initial inoculum.[1]At 8 hours, the 4 x MIC concentration shows a reduction from 5.70 log10 CFU/mL to <2.00 log10 CFU/mL, which is a >3-log10 reduction.
Bacteriostatic <3-log10 reduction in CFU/mL from the initial inoculum.At 24 hours, the 1 x MIC concentration shows a reduction from 5.70 log10 CFU/mL to 2.50 log10 CFU/mL, which is a 3.2-log10 reduction, also indicating bactericidal activity at this timepoint. A truly bacteriostatic agent would show a plateau in CFU/mL near the initial inoculum level.
No Effect Bacterial growth is similar to the growth control.The 0.5 x MIC concentration shows growth that is only slightly inhibited compared to the growth control.

Experimental Protocols

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M26-A, "Methods for Determining Bactericidal Activity of Antimicrobial Agents."[3][4]

Materials
  • Staphylococcus aureus isolate (e.g., ATCC 29213 or a clinical isolate)

  • This compound powder, analytical grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable solid growth medium

  • Sterile saline solution (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile test tubes

  • Sterile 96-well microtiter plates

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (35-37°C)

  • Shaking incubator (optional)

  • Vortex mixer

Preliminary Step: MIC Determination

Before performing the time-kill assay, the MIC of this compound for the chosen S. aureus strain must be determined using a standardized method such as broth microdilution as described by CLSI.

Protocol for Time-Kill Curve Assay

1. Inoculum Preparation:

a. From a fresh overnight culture of S. aureus on a TSA plate, select 3-5 isolated colonies.

b. Inoculate the colonies into a tube containing 5 mL of CAMHB.

c. Incubate the broth culture at 35-37°C with shaking until it reaches the logarithmic phase of growth, which typically corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at 600 nm.

d. Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL. This usually requires a 1:100 to 1:200 dilution of the 0.5 McFarland suspension.

2. Preparation of this compound Concentrations:

a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a high concentration (e.g., 10 mg/mL).

b. From the stock solution, prepare working solutions in CAMHB at concentrations that are multiples of the predetermined MIC. Common concentrations to test are 0.25x, 0.5x, 1x, 2x, and 4x the MIC.[5][6] A growth control tube containing no antibiotic should also be prepared.

3. Time-Kill Assay Procedure:

a. To a set of sterile test tubes, add the prepared this compound working solutions and the growth control medium.

b. Add the prepared S. aureus inoculum to each tube to achieve the final desired starting concentration of ~5 x 10^5 CFU/mL.

c. Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[6][7]

d. Incubate the tubes at 35-37°C for the duration of the assay. Shaking incubation is recommended to ensure aeration and prevent bacterial sedimentation.

4. Bacterial Enumeration (CFU Counting):

a. For each aliquot, perform ten-fold serial dilutions in sterile saline or PBS to reduce the bacterial concentration to a countable range.[8][9]

b. Plate a small volume (e.g., 10-100 µL) of the appropriate dilutions onto TSA plates. The spread plate method is commonly used.[10]

c. Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.

d. Count the number of colonies on the plates that have between 30 and 300 colonies.[9]

e. Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

f. Convert the CFU/mL values to log10 CFU/mL for plotting and analysis.

Visualization of Experimental Workflow

Time_Kill_Assay_Workflow This compound Time-Kill Assay Workflow for S. aureus cluster_prep Preparation Phase cluster_incubation Incubation and Sampling cluster_analysis Analysis Phase prep_culture 1. Prepare S. aureus Inoculum (~5x10^5 CFU/mL in CAMHB) inoculation 4. Inoculate Tubes prep_culture->inoculation prep_mic Prerequisite: Determine MIC of this compound prep_drug 2. Prepare this compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) prep_mic->prep_drug prep_drug->inoculation prep_control 3. Prepare Growth Control (No Antibiotic) prep_control->inoculation sampling 5. Sample at Time Points (0, 2, 4, 8, 12, 24h) inoculation->sampling serial_dilution 6. Perform Serial Dilutions sampling->serial_dilution plating 7. Plate Dilutions onto Agar serial_dilution->plating incubation_plates 8. Incubate Plates (18-24h) plating->incubation_plates colony_count 9. Count Colonies (CFU) incubation_plates->colony_count calculate_cfu 10. Calculate log10 CFU/mL colony_count->calculate_cfu plot_data 11. Plot Time-Kill Curve (log10 CFU/mL vs. Time) calculate_cfu->plot_data

Caption: Workflow for this compound Time-Kill Assay.

References

Application Notes & Protocols for Assessing Flucloxacillin Penetration in Bone Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flucloxacillin is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by penicillinase-producing Gram-positive bacteria, particularly Staphylococcus aureus.[1][2] It is a crucial agent in the management of skin, soft tissue, and bone infections like osteomyelitis.[3][4] The clinical efficacy of this compound in bone infections is contingent upon its ability to penetrate the bone matrix and achieve concentrations exceeding the Minimum Inhibitory Concentration (MIC) for the target pathogen at the site of infection.[5] The time that the free (unbound) drug concentration remains above the MIC (fT > MIC) is the key pharmacodynamic parameter for beta-lactam antibiotics.[5][6]

These application notes provide a comprehensive overview of the methodologies required to accurately assess this compound penetration into bone tissue, presenting quantitative data from recent studies and detailed experimental protocols.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] It specifically inhibits the cross-linkage of peptidoglycan chains by binding to Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7][8] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[3][7] Its isoxazolyl side chain renders it resistant to degradation by β-lactamase enzymes produced by many resistant bacteria.[1][2]

cluster_drug This compound Action cluster_bacteria Effect on Bacterium This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Cell Wall Synthesis Is Disrupted Crosslinking->CellWall Lysis Weakened Cell Wall Leads to Cell Lysis CellWall->Lysis A 1. Animal Preparation (e.g., Porcine Model) B 2. Anesthesia & Surgical Prep A->B C 3. Microdialysis Probe Insertion (Target Tissues: Cancellous Bone, Cortical Bone, Subcutaneous Tissue) B->C D 4. This compound Administration (Intravenous or Oral) C->D E 5. Perfusion & Dialysate Collection (Continuous sampling into vials) D->E F 6. Sample Storage (Store at -80°C until analysis) E->F G 7. LC-MS/MS Analysis F->G A 1. Patient Recruitment (Undergoing Orthopedic Surgery) B 2. Preoperative this compound Admin. (e.g., 1g IV at a set time before surgery) A->B C 3. Intraoperative Sample Collection (Simultaneous collection of bone and venous blood) B->C D 4. Sample Processing (Separate cortical/cancellous bone, flash-freeze in liquid nitrogen) C->D E 5. Sample Storage (Store at -80°C until analysis) D->E F 6. Homogenization & Extraction E->F G 7. LC-MS/MS Analysis F->G

References

Application Notes and Protocols for Detecting Flucloxacillin Resistance Genes in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection of flucloxacillin resistance genes in clinical isolates, a critical aspect of antimicrobial stewardship and infection control. The protocols outlined below cover both molecular and phenotypic approaches, offering a comprehensive guide for accurate and timely identification of resistance mechanisms.

Introduction to this compound Resistance

This compound is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is active against beta-lactamase-producing Gram-positive bacteria, particularly Staphylococcus aureus. Resistance to this compound in S. aureus is primarily mediated by two mechanisms: the production of penicillin-binding protein 2a (PBP2a), encoded by the mecA gene, and to a lesser extent, by the mecC gene, which leads to methicillin-resistant S. aureus (MRSA). Another significant resistance mechanism is the production of beta-lactamase, encoded by the blaZ gene, which inactivates the antibiotic by hydrolyzing its beta-lactam ring.[1][2] The accurate detection of these resistance genes is crucial for appropriate patient management and for monitoring the epidemiology of resistant strains.

Methods for Detecting this compound Resistance

A variety of methods are available for the detection of this compound resistance, ranging from traditional culture-based phenotypic assays to rapid molecular techniques. The choice of method often depends on the clinical setting, available resources, and the required turnaround time.

Molecular Methods

Molecular methods offer high sensitivity and specificity for the direct detection of resistance genes.

1. Polymerase Chain Reaction (PCR)

PCR is a widely used and reliable technique for the amplification and detection of specific DNA sequences, such as the mecA, mecC, and blaZ genes.[1][3] Conventional PCR, real-time PCR, and multiplex PCR are all valuable tools in the clinical laboratory.[4][5][6]

2. Whole-Genome Sequencing (WGS)

WGS provides the most comprehensive approach by sequencing the entire genome of a bacterial isolate.[7][8] This allows for the identification of all known resistance genes, as well as the discovery of novel resistance mechanisms and the analysis of the genetic relatedness of isolates.[9][10]

Phenotypic Methods

Phenotypic methods detect the expression of resistance, which may not always correlate with the presence of a resistance gene due to regulatory mechanisms.[2]

1. Disk Diffusion

The disk diffusion method is a simple and cost-effective way to determine the susceptibility of a bacterial isolate to an antibiotic. For this compound resistance, cefoxitin is often used as a surrogate marker for the presence of the mecA gene, as it is a better inducer of mecA expression.[11][12]

2. Chromogenic Agar

Chromogenic media are selective and differential agars that allow for the presumptive identification of MRSA based on colony color. These media incorporate chromogenic substrates that are cleaved by enzymes specific to S. aureus, and also contain antibiotics to select for resistant strains.[2]

Quantitative Data Summary

The performance of various detection methods is summarized below.

MethodTargetSensitivity (%)Specificity (%)Turnaround TimeReference
Molecular Methods
Conventional PCRmecA95.42 - 1001004-8 hours[13][14]
Real-Time PCRblaZ>72 (compared to phenotypic methods)-2-4 hours[4][15]
Multiplex PCRmecA, S. aureus specific genes1001003-6 hours[5]
Xpert MRSA Gen 3 AssaymecA, mecC, SCCmec-orfX98.1100~1 hour[16][17]
Whole-Genome SequencingAll resistance genesHighHigh24-48 hours[18]
Phenotypic Methods
Cefoxitin Disk DiffusionmecA expression96.3 - 10090.9 - 10018-24 hours[2][12][13]
Oxacillin Disk DiffusionmecA expression82.5 - 97.298.5 - 10018-24 hours[2][11]
Chromogenic MRSA AgarMRSA98.13 - 10078.6 - 10024-48 hours[2][13]
PBP2a Latex AgglutinationPBP2a protein96.0 - 10092 - 100< 1 hour[2]

Experimental Protocols

Protocol 1: Conventional PCR for mecA Gene Detection

This protocol describes the steps for detecting the mecA gene in S. aureus isolates.

1. DNA Extraction: a. Culture S. aureus isolates on a suitable medium (e.g., Mueller-Hinton agar) overnight at 37°C. b. Prepare a bacterial suspension in sterile water or TE buffer. c. Extract genomic DNA using a commercial DNA extraction kit or a rapid cell lysis method.[13]

2. PCR Amplification: a. Prepare a PCR master mix containing:

  • 10x PCR buffer
  • dNTPs (200 µM each)
  • Forward Primer (mecA F: 5'-AAA ATC GAT GGT AAA GGT TGG C-3') (10 pmol)[19]
  • Reverse Primer (mecA R: 5'-AGT TCT GCA GTA CCG GAT TTG C-3') (10 pmol)[19]
  • Taq DNA Polymerase (1.5 U)
  • Template DNA (1 µl)
  • Nuclease-free water to a final volume of 50 µl.[20] b. Perform PCR with the following cycling conditions:
  • Initial denaturation: 94°C for 4 minutes
  • 40 cycles of:
  • Denaturation: 94°C for 30 seconds
  • Annealing: 55°C for 30 seconds[20]
  • Extension: 72°C for 60 seconds[20]
  • Final extension: 72°C for 4 minutes[20]

3. Gel Electrophoresis: a. Load the PCR products onto a 1.5% agarose gel containing an intercalating dye. b. Run the gel at 100V for 45-60 minutes. c. Visualize the DNA bands under UV light. A band of approximately 532 bp indicates the presence of the mecA gene.[20]

Protocol 2: Cefoxitin Disk Diffusion Test

This protocol follows the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[21]

1. Inoculum Preparation: a. From a fresh (18-24 hour) culture, select several colonies and suspend them in saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

2. Inoculation: a. Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.

3. Disk Application: a. Aseptically apply a 30 µg cefoxitin disk to the center of the inoculated plate.

4. Incubation: a. Incubate the plate at 35-37°C for 18-24 hours.

5. Interpretation: a. Measure the diameter of the zone of inhibition. b. Interpret the results based on EUCAST breakpoints:

  • Resistant: Zone diameter ≤ 21 mm (indicative of MRSA)
  • Susceptible: Zone diameter ≥ 22 mm

Visualizations

Experimental_Workflow_PCR cluster_prep Sample Preparation cluster_pcr PCR Amplification cluster_analysis Analysis Culture Bacterial Culture Suspension Bacterial Suspension Culture->Suspension DNA_Extraction DNA Extraction Suspension->DNA_Extraction Master_Mix Prepare PCR Master Mix DNA_Extraction->Master_Mix Template DNA Amplification Thermal Cycling Master_Mix->Amplification Gel_Electrophoresis Agarose Gel Electrophoresis Amplification->Gel_Electrophoresis PCR Product Visualization UV Visualization Gel_Electrophoresis->Visualization Result Result Interpretation Visualization->Result

Caption: Workflow for mecA gene detection by conventional PCR.

Phenotypic_Workflow_Disk_Diffusion cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Culture Bacterial Culture Inoculum Prepare 0.5 McFarland Inoculum Culture->Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Inoculum->Inoculate_Plate Apply_Disk Apply Cefoxitin Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35-37°C Apply_Disk->Incubate Measure_Zone Measure Inhibition Zone Incubate->Measure_Zone Interpretation Interpret Result Measure_Zone->Interpretation

Caption: Workflow for Cefoxitin Disk Diffusion Susceptibility Testing.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes mecA mecA gene PBP2a PBP2a (Low Affinity) mecA->PBP2a Encodes mecC mecC gene mecC->PBP2a Encodes blaZ blaZ gene BetaLactamase Beta-lactamase enzyme blaZ->BetaLactamase Encodes PBP2a->Cell_Wall Allows synthesis in presence of this compound BetaLactamase->this compound Inactivates

Caption: Mechanisms of this compound Resistance in S. aureus.

References

Application Note: Utilizing Flucloxacillin in Staphylococcus aureus Biofilm Formation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a leading cause of infections, ranging from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis.[1][2] A critical factor in the persistence and recurrence of these infections is the ability of S. aureus to form biofilms.[1][3] Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to biological or abiotic surfaces.[1] This matrix protects the embedded bacteria from the host immune system and antimicrobial agents, making biofilm-associated infections notoriously difficult to treat.[1][3][4]

Flucloxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class, specifically effective against penicillinase-producing bacteria, making it a common treatment for methicillin-susceptible S. aureus (MSSA) infections.[2][5][6] However, the efficacy of this compound against S. aureus within a biofilm is significantly reduced.[4][7] This application note provides detailed protocols and data for studying the effects of this compound on S. aureus biofilm formation and eradication.

Mechanism of Action of this compound

This compound, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[6] It specifically binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5][8] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death in planktonic (free-floating) bacteria.[5][8]

Within a biofilm, several factors contribute to reduced this compound susceptibility:

  • Limited Penetration: The dense EPS matrix can act as a physical barrier, impeding the diffusion of this compound to the bacterial cells in the deeper layers of the biofilm.

  • Altered Metabolic State: Bacteria within a biofilm can exist in a state of reduced metabolic activity or dormancy, and since β-lactams are most effective against actively dividing cells, their efficacy is diminished.[9]

  • Enzymatic Degradation: The high cell density within a biofilm can lead to a concentration of drug-inactivating enzymes like β-lactamases.

Key Applications and Experimental Protocols

A primary application is to quantify the difference in susceptibility between planktonic and biofilm-embedded S. aureus. This is achieved by determining the Minimum Inhibitory Concentration (MIC) for planktonic cells and the Minimum Biofilm Eradication Concentration (MBEC) for biofilms.

Quantitative Data Summary

The following table summarizes representative data on the decreased susceptibility of S. aureus biofilms to penicillinase-stable penicillins like this compound and oxacillin.

ParameterOrganismAntibioticConcentrationObservationReference
MBEC S. aureus (MSSA, CC398)Cloxacillin128 mg/LHigh concentration required to eradicate biofilm.[3]
MBEC vs. MIC S. aureus (MSSA)Oxacillin4 to 100-fold > MICSignificant increase in resistance for biofilm-grown bacteria.[1]
MBEC Example S. aureus (MSSA)Oxacillin128 mg/L (for an isolate with MIC = 0.25 mg/L)Demonstrates the substantial tolerance of biofilms.[1]
Growth Inhibition S. aureus BiofilmThis compound>128 µg/mLConcentration needed to inhibit metabolic activity (heat flow).[7]

Protocol 1: Determination of MIC and MBEC

This protocol is adapted from standard methodologies for assessing antibiotic susceptibility in planktonic and biofilm states.

A. Materials

  • S. aureus isolate

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Calgary Biofilm Device (optional, for high-throughput MBEC)

  • Phosphate-buffered saline (PBS)

  • Resazurin or similar viability indicator

B. Procedure

  • Planktonic MIC Determination (Broth Microdilution):

    • Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

    • Adjust an overnight culture of S. aureus to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

    • Inoculate each well with the bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Biofilm Formation:

    • Adjust an overnight S. aureus culture to 1 x 10^6 CFU/mL in TSB with 1% glucose.[10]

    • Add 200 µL of the bacterial suspension to the wells of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.[3]

  • MBEC Determination:

    • After incubation, carefully aspirate the planktonic bacteria from the wells.

    • Gently wash the wells three times with sterile PBS to remove non-adherent cells.[3]

    • Prepare a fresh 2-fold serial dilution of this compound in MHB and add it to the wells containing the established biofilms.

    • Incubate the plate at 37°C for 24 hours.

    • After incubation, remove the antibiotic solution and wash the wells again with PBS.

    • Add fresh MHB to each well and sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria.

    • Transfer the resulting bacterial suspension to a new plate and incubate for 24 hours to observe regrowth.

    • The MBEC is the minimum concentration of this compound required to eradicate the biofilm (i.e., prevent regrowth).

Workflow for Biofilm Susceptibility Testing

G cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_challenge Antibiotic Challenge cluster_analysis Analysis prep_culture Overnight S. aureus Culture adjust_inoculum Adjust Inoculum (1x10^6 CFU/mL) prep_culture->adjust_inoculum plate_inoculate Inoculate 96-Well Plate adjust_inoculum->plate_inoculate incubate_biofilm Incubate (24-48h, 37°C) plate_inoculate->incubate_biofilm wash_planktonic Wash with PBS incubate_biofilm->wash_planktonic add_flx Add this compound Dilutions wash_planktonic->add_flx incubate_challenge Incubate (24h, 37°C) add_flx->incubate_challenge remove_abx Remove Antibiotic & Wash incubate_challenge->remove_abx dislodge Dislodge Biofilm (Sonication) remove_abx->dislodge regrowth Assess Regrowth dislodge->regrowth determine_mbec Determine MBEC regrowth->determine_mbec

Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).

Exposure to sub-lethal (sub-MIC) concentrations of certain antibiotics can paradoxically induce biofilm formation.[11][12] This is a critical area of study, as antibiotic concentrations can fall below the MIC in certain host tissues.

Protocol 2: Crystal Violet Assay for Biofilm Quantification

This protocol quantifies total biofilm biomass after exposure to sub-MIC levels of this compound.

A. Materials

  • S. aureus isolate

  • TSB with 1% glucose

  • This compound stock solution (to prepare sub-MIC concentrations, e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet (CV) solution

  • 30% Acetic Acid or 95% Ethanol

  • PBS

B. Procedure

  • Determine the MIC of this compound for the planktonic S. aureus strain as described in Protocol 1.

  • Prepare Inoculum: Adjust an overnight culture of S. aureus to approximately 1 x 10^6 CFU/mL in TSB with 1% glucose.

  • Inoculation and Exposure:

    • In a 96-well plate, add 100 µL of TSB containing the desired sub-MIC of this compound (e.g., 1/2 MIC).

    • Include a control well with no antibiotic.

    • Add 100 µL of the adjusted bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.

  • Staining:

    • Discard the culture medium and gently wash the wells three times with 200 µL of PBS.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.[10]

    • Remove the methanol and allow the plate to air dry completely.

    • Add 200 µL of 0.1% crystal violet solution to each well and stain for 15 minutes at room temperature.

    • Remove the CV solution and wash the wells thoroughly with water until the wash water is clear.

  • Quantification:

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

    • Incubate for 15 minutes with gentle shaking.

    • Measure the absorbance of the solubilized CV at a wavelength of 570-595 nm using a microplate reader.

    • An increase in absorbance in the presence of sub-MIC this compound compared to the control indicates biofilm induction.[12]

Conceptual Diagram: this compound Action vs. Biofilm Defense

G cluster_planktonic Planktonic S. aureus cluster_biofilm Biofilm-Embedded S. aureus flx_p This compound pbp_p Penicillin-Binding Proteins (PBPs) flx_p->pbp_p Binds to cws_p Cell Wall Synthesis pbp_p->cws_p Inhibits lysis_p Cell Lysis cws_p->lysis_p Disruption leads to flx_b This compound matrix EPS Matrix (Barrier) flx_b->matrix Blocked by pbp_b PBPs flx_b->pbp_b Reduced access to cell_b S. aureus Cell (Altered Metabolism) survival Bacterial Survival cell_b->survival Promotes

References

Application Note: Determination of Flucloxacillin Protein Binding Using Ultrafiltration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flucloxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class, frequently utilized for treating infections caused by Gram-positive bacteria, including penicillinase-producing staphylococci.[1] The efficacy of this compound, like other beta-lactam antibiotics, is primarily dependent on the concentration of the unbound, or free, drug in the plasma, as it is this fraction that can distribute to target tissues and exert its antibacterial effect.[1][2] this compound is known to be highly bound to plasma proteins, predominantly albumin, with reported binding percentages in healthy individuals ranging from 95% to 97%.[2][3] However, this binding can be variable in different patient populations, such as critically ill patients or neonates, where factors like hypoalbuminemia can significantly alter the unbound fraction and, consequently, the drug's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] Therefore, accurate determination of this compound plasma protein binding is crucial for drug development, pharmacokinetic modeling, and optimizing dosing regimens.[1][2]

Ultrafiltration is a widely accepted and commonly used method for determining the plasma protein binding of drugs due to its simplicity and high-throughput potential.[5][6] This technique employs a semipermeable membrane to separate the smaller, unbound drug molecules from the larger protein-bound drug complexes by applying centrifugal force.[6] This application note provides a detailed protocol for determining the protein binding of this compound in human plasma using the ultrafiltration method, followed by quantification of the unbound drug concentration using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocol

This protocol outlines the necessary steps for conducting a this compound protein binding assay using ultrafiltration devices.

1. Materials and Reagents

  • This compound sodium salt (analytical standard)

  • Human plasma (drug-free, pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or ammonium formate (for mobile phase, if using MS detection)

  • Internal standard (e.g., dicloxacillin or oxacillin)[7][8]

  • Centrifugal ultrafiltration devices (e.g., Centrifree® YM-30, with a molecular weight cutoff of 30 kDa)[9]

  • Refrigerated centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC or UPLC-MS/MS system

2. Preparation of Solutions

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound sodium salt in an appropriate solvent (e.g., methanol or water) to prepare a stock solution. Store at -20°C.

  • Spiked Plasma Samples: Prepare a series of this compound-spiked plasma samples by adding known amounts of the this compound stock solution to drug-free human plasma. The final concentrations should cover the expected therapeutic range of this compound.

  • Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples in plasma in the same manner as the spiked plasma samples.[10]

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard at a fixed concentration in the mobile phase or an appropriate solvent.

3. Ultrafiltration Procedure

  • Device Pre-conditioning (Optional but Recommended): To minimize non-specific binding of the drug to the ultrafiltration device, some protocols recommend a pre-conditioning step. This can involve passing a buffer solution or a solution of a non-interfering compound through the device before adding the plasma sample.[5]

  • Sample Incubation: Pre-incubate the spiked plasma samples and QC samples at a physiologically relevant temperature, typically 37°C, for a sufficient time (e.g., 30-60 minutes) to allow for the binding equilibrium to be established.[3][11] It is also crucial to control the pH of the plasma to 7.4, which can be achieved using a CO2 incubator.[9][12]

  • Loading the Ultrafiltration Device: Pipette an aliquot (e.g., 500 µL) of the pre-incubated plasma sample into the sample reservoir of the ultrafiltration device.[9]

  • Centrifugation: Place the loaded ultrafiltration devices into a refrigerated centrifuge pre-set to 37°C. Centrifuge at a speed and for a duration sufficient to obtain an adequate volume of ultrafiltrate (typically 50-200 µL). A common centrifugation condition is around 2000-3000 x g for 15-30 minutes. It is important to avoid excessive centrifugation force or time, as this can disrupt the binding equilibrium.[13]

  • Collection of Ultrafiltrate: Carefully collect the ultrafiltrate from the collection tube. The ultrafiltrate contains the unbound this compound.

  • Sample Preparation for Analysis:

    • Unbound Concentration (Cfree): To a known volume of the ultrafiltrate, add the internal standard working solution and any necessary diluents for analysis.

    • Total Concentration (Ctotal): To a known volume of the original (un-filtered) spiked plasma sample, add the internal standard and a protein precipitation agent (e.g., acetonitrile) to remove plasma proteins.[7][10] Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.

4. Analytical Quantification

The concentrations of this compound in the prepared samples (both total and unbound) are determined using a validated analytical method, such as RP-HPLC with UV detection or UPLC-MS/MS.[7][14][15]

  • Chromatographic Conditions (Example for HPLC):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7][10]

    • Mobile Phase: A mixture of a buffer (e.g., 10 mM KH2PO4) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 64.5:35.5, v/v).[7][10]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength for this compound (e.g., 220 nm).[14]

5. Data Analysis

The percentage of this compound bound to plasma proteins is calculated using the following formula:

% Protein Binding = [(Ctotal - Cfree) / Ctotal] x 100

Where:

  • Ctotal is the total concentration of this compound in the plasma sample.

  • Cfree is the concentration of unbound this compound in the ultrafiltrate.

Data Presentation

The quantitative data for this compound protein binding should be summarized in a clear and structured table for easy comparison.

Sample IDTotal this compound Concentration (µg/mL)Unbound this compound Concentration (µg/mL)Percent Protein Binding (%)
Low QC50.2595.0
Mid QC201.194.5
High QC804.894.0
Healthy Volunteer PlasmaVariesVaries95-97[2][3]
Critically Ill Patient PlasmaVariesVaries63.4-97.2[1]
Neonatal PlasmaVariesVaries34.3-89.7[4]

Mandatory Visualizations

Experimental Workflow Diagram

Flucloxacillin_Protein_Binding_Workflow cluster_prep Sample Preparation cluster_uf Ultrafiltration cluster_analysis Analysis cluster_results Data Calculation start Start prep_plasma Prepare Spiked Plasma Samples (this compound + Human Plasma) start->prep_plasma prep_qc Prepare QC Samples (Low, Mid, High) start->prep_qc incubate Incubate Samples (37°C, pH 7.4) prep_plasma->incubate prep_total Prepare Original Plasma for Analysis (Ctotal) prep_plasma->prep_total prep_qc->incubate load_uf Load Samples into Ultrafiltration Devices incubate->load_uf centrifuge Centrifuge (37°C) load_uf->centrifuge collect Collect Ultrafiltrate (Unbound Drug) centrifuge->collect prep_unbound Prepare Ultrafiltrate for Analysis (Cfree) collect->prep_unbound analytical Quantify using HPLC or UPLC-MS/MS prep_unbound->analytical prep_total->analytical calculate Calculate % Protein Binding analytical->calculate end End calculate->end

Caption: Workflow for this compound protein binding assay.

Logical Relationship of Key Parameters

Key_Parameter_Relationships ppb Protein Binding (%) unbound_fraction Unbound Fraction ppb->unbound_fraction inversely related efficacy Therapeutic Efficacy unbound_fraction->efficacy directly impacts albumin Albumin Concentration albumin->ppb directly influences total_drug Total Drug Concentration total_drug->ppb can influence (saturable binding) temp Temperature temp->ppb affects binding equilibrium ph pH ph->ppb affects binding equilibrium

Caption: Key parameters influencing this compound protein binding.

References

Application Notes and Protocols for Pharmacodynamic Modeling of Flucloxacillin in an In Vitro Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flucloxacillin is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by penicillinase-producing staphylococci, particularly Staphylococcus aureus.[1] Understanding its pharmacodynamic (PD) properties is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance. This document provides detailed application notes and experimental protocols for the pharmacodynamic modeling of this compound against S. aureus using established in vitro infection models: the static time-kill assay and the hollow-fiber infection model.

The primary pharmacodynamic index for this compound, like other beta-lactam antibiotics, is the percentage of the dosing interval that the unbound drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[2][3] In vitro models are essential tools for determining the target %fT>MIC required for specific bactericidal effects.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inactivation prevents the cross-linkage of peptidoglycan chains, which is the final step in cell wall synthesis. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[1] Due to the presence of a bulky isoxazolyl group, this compound is resistant to hydrolysis by staphylococcal beta-lactamases.

Flucloxacillin_Mechanism_of_Action cluster_bacterium Staphylococcus aureus PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Bacterial Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall Maintains Cell_lysis Cell Lysis (Bactericidal Effect) Cell_wall->Cell_lysis Loss of integrity leads to This compound This compound This compound->PBP Binds to and Inhibits

Caption: this compound's mechanism of action against S. aureus.

Data Presentation

Table 1: this compound Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus (MSSA)
Study ReferenceMethodNumber of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
De la et al. (2020)Broth Microdilution37<0.06 - 0.25--
Wouthuyzen-Bakker et al. (2022)Not Specified305Wild-type distribution end: 1--
Adriaenssens et al. (2015)Broth Microdilution400.125 - 0.50.25-
Table 2: Pharmacodynamic Targets for this compound against S. aureus
EndpointIn Vitro/In Vivo ModelTarget Organism(s)Required %fT>MICReference
1-log reductionNeutropenic murine thigh infectionS. aureus15% (fT>0.25xMIC)Wouthuyzen-Bakker et al. (2022)[2][3]
2-log reductionNeutropenic murine thigh infectionS. aureus20% (fT>0.25xMIC)Wouthuyzen-Bakker et al. (2022)[2][3]
Optimal TargetClinical study in BSI patientsMSSA100% fT>MICDe la et al. (2020)
Maximum TargetClinical study in BSI patientsMSSA100% fT>4xMICDe la et al. (2020)

BSI: Bloodstream Infection

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Materials:

  • This compound sodium powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Staphylococcus aureus isolates (including a quality control strain, e.g., ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Sterile saline (0.85%)

  • Incubator (35°C ± 2°C)

2. Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 mg/L.

  • Prepare Inoculum: From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with CAMHB to achieve a range of concentrations (e.g., 64 mg/L to 0.06 mg/L).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Static Time-Kill Assay

This assay determines the rate and extent of bacterial killing by this compound at constant concentrations.

1. Materials:

  • CAMHB

  • This compound stock solution

  • Log-phase culture of S. aureus

  • Sterile glass tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Micropipettes and sterile tips

2. Procedure:

  • Inoculum Preparation: Prepare a log-phase culture of S. aureus by inoculating fresh CAMHB and incubating at 37°C with shaking until the turbidity reaches a 0.5 McFarland standard. Dilute this culture in pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup: Prepare tubes with CAMHB containing this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC). Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[4]

  • Viable Counts: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate the dilutions onto TSA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that yield 30-300 colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[5]

Static_Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare S. aureus Inoculum (Log Phase) C Inoculate Test Tubes A->C B Prepare this compound Concentrations (multiples of MIC) B->C D Incubate at 37°C with Shaking C->D E Sample at Time Points (0, 1, 2, 4, 6, 8, 24h) D->E F Perform Serial Dilutions and Plate on Agar E->F G Incubate Plates and Count Colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time (Time-Kill Curve) G->H

Caption: Workflow for a static time-kill assay.

Protocol 3: Hollow-Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro system that can simulate human pharmacokinetic profiles of an antibiotic.[6][7][8]

1. Materials:

  • Hollow-fiber cartridge (e.g., FiberCell Systems C2011)[6]

  • Peristaltic pump

  • Central reservoir

  • Fresh media reservoir

  • Waste reservoir

  • S. aureus inoculum

  • This compound solution

  • CAMHB

  • Incubator (37°C)

2. Procedure:

  • System Setup: Assemble the HFIM circuit as per the manufacturer's instructions. Sterilize the entire system.

  • Conditioning: Prime and condition the system by circulating sterile CAMHB overnight.[9]

  • Inoculation: Prepare an S. aureus inoculum of approximately 1 x 10⁶ CFU/mL. Inject the inoculum into the extracapillary space (ECS) of the hollow-fiber cartridge.[6][9]

  • Drug Administration: After a brief period to allow for bacterial acclimation (e.g., 30 minutes), administer a bolus of this compound into the central reservoir to simulate a peak drug concentration (Cmax) observed in humans.

  • Pharmacokinetic Simulation: Start the peristaltic pump to circulate fresh media from its reservoir into the central reservoir, and simultaneously pump media from the central reservoir to the waste reservoir. The rates of these pumps are calibrated to simulate the elimination half-life of this compound in humans.

  • Sampling: At specified time points over the course of the experiment (e.g., 24, 48, 72 hours), collect samples from the ECS to determine the bacterial density (CFU/mL) via serial dilution and plating. Also, collect samples from the central reservoir to confirm the this compound concentration using a validated assay (e.g., HPLC).

  • Data Analysis: Plot the change in log₁₀ CFU/mL over time. Correlate the observed bacterial killing with the achieved pharmacokinetic profile (e.g., %fT>MIC).

Hollow_Fiber_Infection_Model_Workflow cluster_setup System Setup & Inoculation cluster_simulation Pharmacokinetic Simulation cluster_sampling Sampling & Analysis A Assemble and Sterilize HFIM Circuit B Condition System with Media A->B C Inoculate S. aureus into Extracapillary Space (ECS) B->C D Administer this compound Bolus to Central Reservoir C->D E Simulate Drug Clearance via Media Exchange D->E F Collect Samples from ECS for Bacterial Counts E->F G Collect Samples from Reservoir for Drug Concentration E->G H Analyze Data: Plot Bacterial Kill vs. Time and PK Profile F->H G->H

Caption: Workflow for a hollow-fiber infection model experiment.

Concluding Remarks

The protocols outlined in this document provide a framework for the robust in vitro pharmacodynamic evaluation of this compound against Staphylococcus aureus. By accurately determining MICs and characterizing the time course of bacterial killing in both static and dynamic models, researchers can better define the pharmacodynamic targets necessary for clinical efficacy. This information is invaluable for optimizing dosing strategies, informing clinical breakpoints, and combating the threat of antimicrobial resistance. It is essential to adhere to established guidelines, such as those from CLSI and EUCAST, to ensure the reproducibility and comparability of results.[2][10]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Flucloxacillin Instability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges of flucloxacillin instability in culture media.

This compound Stability Profile

This compound, a member of the β-lactam family of antibiotics, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. This process is influenced by several factors, including pH, temperature, and the composition of the aqueous environment. Understanding these factors is critical for maintaining the antibiotic's efficacy in in vitro experiments.

Key Chemical Properties and Stability Data

PropertyValue/InformationSource(s)
Chemical Name (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][3][2][3]
Primary Degradation Pathway Hydrolysis of the β-lactam ring, leading to the formation of inactive penicilloic acids.[1][4][1][4]
Optimal pH for Stability Approximately 6.0-7.0. Degradation increases at more acidic or alkaline pH.[5][6][5][6]
Temperature Effects Degradation rate significantly increases with temperature.[6][7][6][7]
Half-life in Aqueous Solution Varies with temperature and pH. For example, at 37°C, significant degradation can occur within 24 hours.[5][6][5][6]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my this compound stock solution?

A1: To ensure maximum stability, prepare a high-concentration stock solution in a suitable solvent and store it under appropriate conditions.

  • Solvent: For cell culture applications, dissolve this compound sodium salt in sterile, nuclease-free water or a buffer with a pH between 6.0 and 7.0. Some sources suggest using DMSO for initial solubilization, but for cell culture, aqueous-based solutions are generally preferred.

  • Concentration: Prepare a stock solution at a concentration that is at least 100x the final working concentration to minimize the volume of solvent added to your culture medium.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. Under these conditions, the stock solution should be stable for several months.

Q2: What is the recommended working concentration of this compound in cell culture?

A2: The optimal working concentration depends on the specific bacterial strain and the goals of your experiment. For susceptibility testing, concentrations are typically determined based on the Minimum Inhibitory Concentration (MIC) of the target organism. For general cell culture applications to prevent contamination, a concentration of 10-100 µg/mL is often used. However, it is crucial to determine the lowest effective concentration for your specific cell line and bacterial challenge to minimize potential off-target effects and degradation-related loss of activity.

Q3: How often should I supplement my culture medium with fresh this compound?

A3: Due to its instability in aqueous solutions at 37°C, the bioactivity of this compound in culture medium will decrease over time. For long-term experiments (extending beyond 24-48 hours), it is advisable to replenish the this compound. The frequency of supplementation depends on the experimental duration and the susceptibility of your system to contamination. For critical experiments, consider replacing the entire medium with freshly prepared medium containing this compound every 24-48 hours.

Q4: Are there any visual signs of this compound degradation in my culture medium?

A4: While there may not always be obvious visual cues, some indicators of this compound degradation can include:

  • Color Change: A slight yellowing of the culture medium may occur, although this can also be caused by other factors such as changes in pH or cellular metabolism.

  • Precipitation: The formation of a precipitate can indicate the presence of insoluble degradation products.[5] This is more likely to occur at higher concentrations and with significant pH shifts.[5]

It is important to note that a lack of visual changes does not guarantee that the this compound is still active.

Troubleshooting Guide

Problem 1: I'm observing bacterial growth in my culture despite adding this compound.

  • Possible Cause 1: this compound Degradation. The antibiotic may have lost its activity due to instability in the culture medium at 37°C.

    • Solution:

      • Prepare a fresh stock solution of this compound.

      • Add the antibiotic to the culture medium immediately before use.

      • For long-term cultures, replenish the this compound every 24-48 hours by performing a partial or full medium change.

      • Validate the bioactivity of your this compound using the protocol provided below.

  • Possible Cause 2: Incorrect Working Concentration. The concentration of this compound may be too low to inhibit the growth of the contaminating bacteria.

    • Solution:

      • Determine the MIC of the contaminating organism if possible.

      • Increase the working concentration of this compound in your culture. It is advisable to perform a dose-response experiment to find the optimal concentration.

  • Possible Cause 3: Bacterial Resistance. The contaminating bacteria may be resistant to this compound.

    • Solution:

      • If possible, identify the contaminating bacteria.

      • Consider using a different antibiotic or a combination of antibiotics.

Problem 2: I've noticed a precipitate in my culture medium after adding this compound.

  • Possible Cause 1: Insoluble Degradation Products. At high concentrations or after significant degradation, insoluble byproducts may form.[5]

    • Solution:

      • Lower the working concentration of this compound to the minimum effective level.

      • Ensure your stock solution is properly dissolved and filtered before adding it to the medium.

      • Prepare fresh medium with this compound more frequently to prevent the accumulation of degradation products.

  • Possible Cause 2: Interaction with Media Components. Although less common, high concentrations of this compound could potentially interact with components of the culture medium, leading to precipitation.

    • Solution:

      • Test the solubility of this compound in your specific culture medium at the intended working concentration before using it in an experiment.

      • Consider using a different formulation of the medium if the problem persists.

Problem 3: My experimental results are inconsistent when using this compound.

  • Possible Cause: Variable Antibiotic Activity. The degradation of this compound over the course of the experiment can lead to inconsistent selective pressure or off-target effects.

    • Solution:

      • Standardize your protocol for preparing and adding this compound to the culture medium.

      • Implement a strict schedule for replenishing the antibiotic in long-term experiments.

      • Perform quality control checks on new batches of this compound to ensure consistent potency.

Experimental Protocols

Protocol: Validating this compound Bioactivity in Culture Media

This protocol allows you to assess the effective lifespan of this compound in your specific cell culture conditions.

Materials:

  • Your cell culture medium of interest

  • This compound stock solution

  • A bacterial strain susceptible to this compound (e.g., a laboratory strain of Staphylococcus aureus)

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • 96-well microplates

  • Incubator (37°C)

  • Microplate reader

Methodology:

  • Prepare Medum Samples:

    • Prepare your complete cell culture medium containing the desired working concentration of this compound.

    • Prepare a control medium without this compound.

    • Incubate both media under your standard cell culture conditions (37°C, 5% CO₂).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 8, 16, 24, 48 hours), collect aliquots of the this compound-containing medium and the control medium from the incubator. Store the collected samples at -20°C until you are ready to perform the bioassay.

  • Bacterial Inoculum Preparation:

    • Culture the susceptible bacterial strain overnight in bacterial growth medium.

    • Dilute the overnight culture to a starting optical density (OD₆₀₀) of approximately 0.05 in fresh bacterial growth medium.

  • Bioassay:

    • In a 96-well microplate, add a fixed volume of the diluted bacterial inoculum to wells containing your collected medium samples (from step 2).

    • Include controls:

      • Bacteria in fresh bacterial growth medium (positive control for growth).

      • Bacteria in fresh cell culture medium with freshly added this compound (positive control for inhibition).

      • Bacterial growth medium alone (negative control).

    • Incubate the microplate at 37°C with shaking for a period sufficient to observe bacterial growth (typically 4-8 hours).

  • Data Analysis:

    • Measure the OD₆₀₀ of each well using a microplate reader.

    • Compare the bacterial growth in the medium samples collected at different time points. A loss of inhibitory activity over time will be indicated by an increase in the OD₆₀₀.

    • This will give you an estimate of the time frame within which your this compound remains effective under your experimental conditions.

Visualizations

Degradation_Pathway This compound Degradation Pathway This compound This compound (Active β-lactam ring) Hydrolysis Hydrolysis (H₂O, pH, Temperature) This compound->Hydrolysis Attacked by Penicilloic_Acid Penicilloic Acid Derivative (Inactive) Hydrolysis->Penicilloic_Acid Results in Further_Degradation Further Degradation Products Penicilloic_Acid->Further_Degradation

Caption: Hydrolytic degradation of this compound.

Troubleshooting_Workflow Troubleshooting this compound Instability Start Bacterial Growth Observed in Presence of this compound Check_Stock Is the stock solution fresh and properly stored? Start->Check_Stock Prepare_Fresh_Stock Prepare fresh stock solution Check_Stock->Prepare_Fresh_Stock No Check_Concentration Is the working concentration correct? Check_Stock->Check_Concentration Yes Prepare_Fresh_Stock->Check_Concentration Optimize_Concentration Perform dose-response experiment Check_Concentration->Optimize_Concentration No Check_Replenishment Was the antibiotic replenished in long-term culture? Check_Concentration->Check_Replenishment Yes Optimize_Concentration->Check_Replenishment Implement_Replenishment Implement a replenishment schedule Check_Replenishment->Implement_Replenishment No Consider_Resistance Consider bacterial resistance Check_Replenishment->Consider_Resistance Yes End Problem Resolved Implement_Replenishment->End Consider_Resistance->End

References

Technical Support Center: Identifying and Characterizing Flucloxacillin Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of flucloxacillin degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Question: Why am I observing poor peak shape (tailing or fronting) for this compound and its degradation products?

Answer: Poor peak shape in the analysis of this compound and its degradation products can arise from several factors.[1][2] Here are some common causes and their solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.[1] Try diluting your sample and reinjecting.

  • Secondary Interactions: The acidic nature of this compound and some of its degradation products (like penicilloic acid) can lead to interactions with active sites on the column packing material, causing peak tailing.[2]

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the analytes in a single ionic form. For acidic compounds like this compound, a mobile phase with a pH 2-3 units below the pKa is often recommended.

    • Mobile Phase Additives: The use of additives like formic acid or ammonium formate in the mobile phase can help to improve peak shape by masking silanol interactions.[3][4]

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to distorted peaks.[1]

    • Washing: Implement a robust column washing procedure after each analytical run.

    • Guard Column: Use a guard column to protect the analytical column from strongly retained impurities.[2]

  • Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[1] Whenever possible, dissolve and inject your samples in the initial mobile phase.

Question: I am experiencing low sensitivity for some of the degradation products. How can I improve it?

Answer: Low sensitivity for certain degradation products is a common challenge. Here are several strategies to enhance their detection:

  • Optimize Mass Spectrometry Parameters:

    • Ionization Mode: this compound and its degradation products can often be detected in both positive and negative ionization modes.[3] It is recommended to test both modes to determine which provides a better response for your specific degradation products.

    • Source Parameters: Optimize source parameters such as gas flows (nebulizer and drying gas), temperature, and capillary voltage to enhance the ionization efficiency of the target analytes.[5]

  • Mobile Phase Composition:

    • Solvent Choice: The choice of organic solvent (e.g., acetonitrile or methanol) can influence ionization efficiency. Acetonitrile often provides better ionization in positive mode for many compounds.[6]

    • Additives: The type and concentration of mobile phase additives (e.g., formic acid, ammonium formate, ammonium acetate) can significantly impact the signal intensity. A systematic evaluation of different additives is recommended.[3]

  • LC Method:

    • Column Choice: Using a column with a smaller internal diameter can increase sensitivity.[7]

    • Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency in electrospray ionization (ESI).

  • Sample Preparation: A sample cleanup step using solid-phase extraction (SPE) can help to remove matrix components that may cause ion suppression.[4]

Question: I am observing unexpected adducts in the mass spectra of my degradation products. What could be the cause and how can I minimize them?

Answer: The formation of adducts in mass spectrometry is a common phenomenon, particularly with ESI.

  • Common Adducts: For this compound and its degradation products, you might observe protonated molecules [M+H]+, as well as sodium [M+Na]+ and potassium [M+K]+ adducts in positive ion mode. In negative ion mode, you might see deprotonated molecules [M-H]- and adducts with mobile phase additives like formate [M+HCOO]-.

  • Sources of Adducts:

    • Mobile Phase: Salts in the mobile phase are a primary source of adduct formation. Use high-purity solvents and additives to minimize sodium and potassium adducts.[7]

    • Sample Matrix: The sample matrix itself can be a source of ions that form adducts.

  • Minimizing Adducts:

    • Use Volatile Buffers: Employ volatile mobile phase modifiers like ammonium formate or ammonium acetate instead of non-volatile salts like phosphate buffers when interfacing with a mass spectrometer.[3]

    • Optimize Source Conditions: Adjusting the fragmentor or cone voltage can sometimes help to reduce the formation of adducts and promote the formation of the protonated or deprotonated molecule.

    • Data Analysis: Be aware of the potential adducts and look for their characteristic mass differences during data interpretation. For example, a sodium adduct will have a mass 22 Da higher than the protonated molecule.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation pathways for this compound?

A1: The primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring, which leads to the formation of this compound penicilloic acid.[8][9] Other degradation pathways can occur under different stress conditions, leading to various other degradation products.[10][11]

Q2: What are the typical forced degradation conditions used for this compound studies according to ICH guidelines?

A2: Forced degradation studies for this compound are typically conducted under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions as per the International Conference on Harmonization (ICH) Q1A(R2) guidelines.[10][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12][13]

Q3: How can I confirm the structure of a newly identified degradation product?

A3: The structural elucidation of unknown degradation products typically involves a combination of techniques. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, which can be used to determine the elemental composition.[3][10] Tandem mass spectrometry (MS/MS or MSn) experiments are then used to fragment the degradation product and obtain structural information based on the fragmentation pattern.[3][10] In some cases, nuclear magnetic resonance (NMR) spectroscopy may be necessary for unambiguous structure confirmation.[8]

Q4: Is this compound stable in the solution used for LC-MS analysis?

A4: The stability of this compound in analytical solutions is a critical factor to consider. As a β-lactam antibiotic, it is susceptible to degradation in aqueous solutions.[14] It is recommended to prepare fresh solutions and keep them at a low temperature (e.g., 4°C) in the autosampler to minimize degradation during the analytical run.[14] Studies have shown that this compound stability is pH-dependent, with better stability in slightly acidic conditions.[15]

Data Presentation

Table 1: Common Degradation Products of this compound Identified by LC-MS

Degradation Product NameStress Condition(s)Observed m/zIon ModeReference
This compound Penicilloic AcidAcidic, Basic, Neutral Hydrolysis472.078[M+H]+[9]
Degradation Product I (DP-I)Acidic, Alkaline, Neutral, Oxidative--[11]
Degradation Product IV (DP-IV)Neutral, Oxidative--[11]
Degradation Product V (DP-V)Neutral, Oxidative--[11]
5'-hydroxymethylthis compoundMetabolic470.052[M+H]+[9]
Penicilloic acid of 5'-HM-FLXMetabolic472.078[M+H]+[9]

Note: The m/z values may vary slightly depending on the instrument and calibration.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the general procedure for subjecting this compound to forced degradation under various stress conditions, as recommended by ICH guidelines.[12][16][17]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[13]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2-8 hours). Neutralize the solution with 0.1 M NaOH before LC-MS analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter duration (e.g., 30 minutes to 2 hours) due to the higher reactivity. Neutralize the solution with 0.1 M HCl before analysis.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 6-24 hours).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period (e.g., 2-24 hours).

  • Thermal Degradation: Store the solid this compound powder in an oven at a controlled temperature (e.g., 80°C) for a defined period (e.g., 24-72 hours). Dissolve the stressed powder in a suitable solvent before analysis.

  • Photolytic Degradation: Expose the this compound solution (in a photostable container) to a light source providing both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[13][17] A control sample should be kept in the dark under the same conditions.

Protocol 2: LC-MS Analysis of this compound and its Degradation Products

This protocol provides a general starting point for the LC-MS analysis. Optimization will be required based on the specific instrument and degradation products of interest.

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).[18]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[6]

    • B: 0.1% Formic acid in acetonitrile.[6]

  • Gradient Elution: A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 25-40°C.

  • Mass Spectrometer: An ESI source coupled to a triple quadrupole, ion trap, TOF, or Orbitrap mass analyzer.

  • Ionization Mode: Both positive and negative modes should be evaluated.[3]

  • Data Acquisition: Acquire data in full scan mode to identify all potential degradation products. Subsequently, use targeted MS/MS or data-dependent acquisition to obtain fragmentation data for structural elucidation.

Visualizations

G cluster_workflow Experimental Workflow start Start: this compound Drug Substance/Product forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation lc_ms_analysis LC-MS Analysis (Full Scan) forced_degradation->lc_ms_analysis data_processing Data Processing and Peak Detection lc_ms_analysis->data_processing dp_identification Degradation Product Identification (Accurate Mass, MS/MS) data_processing->dp_identification characterization Structural Characterization and Pathway Elucidation dp_identification->characterization end End: Characterized Degradation Products characterization->end

Caption: Workflow for this compound degradation studies.

G cluster_pathway This compound Degradation Pathway This compound This compound C19H17ClFN3O5S penicilloic_acid This compound Penicilloic Acid C19H19ClFN3O6S This compound->penicilloic_acid Hydrolysis (β-lactam ring opening) other_products Other Degradation Products This compound->other_products Oxidation, Photolysis, etc. penicilloic_acid->other_products Further Degradation

Caption: Major degradation pathways of this compound.

References

Technical Support Center: Overcoming the Flucloxacillin Inoculum Effect in Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the inoculum effect observed during flucloxacillin susceptibility testing, particularly against Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What is the this compound inoculum effect?

A1: The this compound inoculum effect is a laboratory phenomenon where the minimum inhibitory concentration (MIC) of this compound for a bacterial isolate, typically Staphylococcus aureus, significantly increases when a higher concentration of bacteria (inoculum) is used in the susceptibility test.[1][2] This means that an isolate appearing susceptible at a standard inoculum (~5 x 10^5 CFU/mL) might test as resistant at a higher inoculum (~5 x 10^7 CFU/mL).[2][3]

Q2: What is the primary mechanism behind the this compound inoculum effect?

A2: For many beta-lactam antibiotics, the inoculum effect is primarily caused by the production of beta-lactamase enzymes by the bacteria, which degrade the antibiotic.[1][4] However, this compound is known to be resistant to staphylococcal beta-lactamases.[5] Therefore, while beta-lactamase production, particularly type C blaZ, has been associated with the inoculum effect for some beta-lactams against MSSA, other mechanisms may also be involved for this compound.[2] These can include a higher bacterial density leading to a reduced number of antibiotic molecules per bacterial cell, changes in bacterial protein expression under high-density conditions, and the presence of biofilms.[6]

Q3: Is the this compound inoculum effect clinically significant?

A3: The clinical relevance of the inoculum effect for beta-lactam antibiotics is a subject of ongoing debate.[1][4] However, for infections characterized by a high bacterial burden, such as endocarditis, abscesses, and osteomyelitis, the in vitro inoculum effect may be more predictive of clinical outcomes.[6] Some studies suggest that the inoculum effect for certain beta-lactams against S. aureus is associated with worse clinical outcomes.[4] Therefore, it is an important consideration in the research and development of new anti-staphylococcal therapies.

Q4: Which laboratory standards provide guidance on inoculum size for susceptibility testing?

A4: Organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines on standardized inoculum preparation for routine antimicrobial susceptibility testing.[7][8] For most bacteria, a standardized inoculum equivalent to a 0.5 McFarland standard is recommended.[9] Investigating the inoculum effect requires intentionally deviating from these standard protocols by testing at higher inoculum densities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in this compound MICs for the same isolate. Inconsistent inoculum preparation.Ensure strict adherence to standardized inoculum preparation procedures. Use a calibrated nephelometer or McFarland standards for consistent turbidity. Prepare fresh inoculum for each experiment.
Contamination of the bacterial culture.Perform a purity check by subculturing the inoculum onto an appropriate agar plate.
Instability of this compound.Prepare fresh this compound solutions for each experiment. This compound in solution can degrade over time, especially at room temperature.[10][11] For storage, refer to stability data; for example, this compound is stable for one week at 4-6°C and for up to a year at -80°C.[10]
No observable inoculum effect where one is expected. The specific bacterial isolate may not exhibit a significant inoculum effect.Test a quality control strain known to exhibit the inoculum effect for this compound. Not all clinical isolates will show a pronounced effect.
The difference between "standard" and "high" inoculum is not large enough.Ensure a significant difference in inoculum concentrations, typically a 100-fold increase (e.g., 5 x 10^5 CFU/mL vs. 5 x 10^7 CFU/mL).[3]
Incorrect reading of MIC endpoints.Read MICs at the lowest concentration of the antibiotic that completely inhibits visible growth. Use a consistent light source and background for reading.
Consistently high this compound MICs even at standard inoculum. The isolate may be genuinely resistant to this compound.Confirm the identity and expected susceptibility profile of the bacterial isolate. Test against a panel of other anti-staphylococcal agents.
Issues with the this compound stock solution.Verify the concentration and purity of the this compound stock. Prepare a fresh stock from a different lot of the antibiotic if necessary.

Quantitative Data Summary

The following tables summarize the impact of inoculum size on the Minimum Inhibitory Concentration (MIC) of this compound and other beta-lactam antibiotics against Methicillin-Susceptible Staphylococcus aureus (MSSA).

Table 1: Effect of Inoculum Size on this compound MIC against MSSA

Isolate TypeStandard Inoculum (CFU/mL)High Inoculum (CFU/mL)Median this compound MIC (mg/L) at Standard InoculumMedian this compound MIC (mg/L) at High InoculumFold Increase in MICReference
Clinical MSSA5 x 10^55 x 10^70.25>16>64[12] (Data for similar beta-lactams)
MSSA from CF patients5 x 10^55 x 10^7Not specifiedNot specifiedA ≥4-fold increase was defined as the inoculum effect. 13.5% of isolates showed an inoculum effect for cloxacillin (a similar anti-staphylococcal penicillin).[13]

Table 2: Comparative Inoculum Effect of Different Beta-Lactams against MSSA

AntibioticStandard Inoculum (CFU/mL)High Inoculum (CFU/mL)Mean MIC (mg/L) at Standard InoculumMean MIC (mg/L) at High InoculumPercentage of Isolates Exhibiting Inoculum EffectReference
Piperacillin/tazobactam~5 x 10^5~5 x 10^72.0448.1443.0%[3][14]
Ampicillin/sulbactam~5 x 10^5~5 x 10^72.7924.1565.9%[3][14]
Ceftriaxone~5 x 10^5~5 x 10^7Not specifiedNot specified2.3%[3][14]
Cefepime~5 x 10^5~5 x 10^7Not specifiedNot specified0.3%[3][14]
Meropenem~5 x 10^5~5 x 10^7Not specifiedNot specified0%[3][14]

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing to Demonstrate the this compound Inoculum Effect

This protocol is adapted from standard broth microdilution methods to specifically assess the impact of inoculum size on this compound MIC.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound powder

  • Sterile saline (0.85%)

  • Staphylococcus aureus isolate to be tested

  • Quality control strain (e.g., S. aureus ATCC® 29213™)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile tubes and pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water).

    • Filter-sterilize the stock solution.

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB in separate tubes to create a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

    • Dispense 50 µL of each this compound dilution into the appropriate wells of two separate 96-well microtiter plates (one for standard inoculum and one for high inoculum).

    • Include a growth control well (50 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB) on each plate.

  • Inoculum Preparation:

    • From an overnight culture of the S. aureus isolate on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Standard Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10^6 CFU/mL.

    • High Inoculum: Adjust a separate bacterial suspension to a turbidity significantly higher than 0.5 McFarland. The goal is to achieve a final concentration in the wells that is 100-fold higher than the standard inoculum. This may require concentrating the initial suspension by centrifugation and resuspension in a smaller volume of saline. The final concentration in the wells should be approximately 5 x 10^7 CFU/mL. A more precise method involves creating a growth curve to correlate optical density with CFU/mL for the specific strain.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the standard inoculum suspension to each well of the first microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the high inoculum suspension to each well of the second microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^7 CFU/mL.

  • Incubation and Reading:

    • Incubate both plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • Read the MIC for each plate. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Interpretation:

    • Compare the MIC values obtained from the standard and high inoculum plates. A significant increase (typically defined as a ≥4-fold rise) in the MIC at the high inoculum indicates the presence of an inoculum effect.[13]

Visualizations

Inoculum_Effect_Mechanism cluster_conditions Bacterial Density cluster_mechanisms Potential Mechanisms cluster_outcome Observed Outcome Standard_Inoculum Standard Inoculum (~5x10^5 CFU/mL) Increased_MIC Increased MIC (Inoculum Effect) High_Inoculum High Inoculum (~5x10^7 CFU/mL) Beta_Lactamase Beta-Lactamase Production High_Inoculum->Beta_Lactamase amplifies effect of Reduced_Drug_Per_Cell Reduced Drug per Cell Ratio High_Inoculum->Reduced_Drug_Per_Cell directly causes Altered_Metabolism Altered Bacterial Metabolism/Gene Expression High_Inoculum->Altered_Metabolism can induce Beta_Lactamase->Increased_MIC Reduced_Drug_Per_Cell->Increased_MIC Altered_Metabolism->Increased_MIC

Caption: Potential mechanisms contributing to the inoculum effect at high bacterial densities.

Experimental_Workflow Start Start: Isolate Selection Inoculum_Prep Inoculum Preparation Start->Inoculum_Prep Standard_Inoculum Standard Inoculum (~5x10^5 CFU/mL) Inoculum_Prep->Standard_Inoculum High_Inoculum High Inoculum (~5x10^7 CFU/mL) Inoculum_Prep->High_Inoculum MIC_Testing_Std Broth Microdilution with this compound (Standard Inoculum) Standard_Inoculum->MIC_Testing_Std MIC_Testing_High Broth Microdilution with this compound (High Inoculum) High_Inoculum->MIC_Testing_High Incubation Incubate 16-20h at 35°C MIC_Testing_Std->Incubation MIC_Testing_High->Incubation Read_MICs Read MICs Incubation->Read_MICs Compare_MICs Compare MICs (High vs. Standard) Read_MICs->Compare_MICs Inoculum_Effect_Present Inoculum Effect Observed (≥4-fold MIC increase) Compare_MICs->Inoculum_Effect_Present Yes No_Inoculum_Effect No Significant Inoculum Effect Compare_MICs->No_Inoculum_Effect No

Caption: Workflow for determining the this compound inoculum effect.

References

Flucloxacillin High-Concentration Stock Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and troubleshooting high-concentration stock solutions of flucloxacillin.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing high-concentration this compound stock solutions?

A1: The choice of solvent depends on the desired concentration and downstream application. This compound sodium is freely soluble in water and DMSO, making them excellent choices for high-concentration stocks.[1][2][3][4] It is also soluble in methanol.[4] Ethanol is a poorer solvent, with a much lower solubility.[1][2] For in vitro studies, DMSO is commonly used, while for many applications, sterile water or PBS is preferred.

Q2: What is the maximum achievable concentration of this compound sodium in common solvents?

A2: The maximum solubility can vary slightly between batches.[1] However, high concentrations are readily achievable in water and DMSO. Some suppliers report solubilities of 95 mg/mL (199.64 mM) in both water and DMSO.[1][2] Other sources indicate solubility in water can reach 100 mg/mL (210.15 mM), potentially requiring sonication.[5]

Q3: Are there different forms of this compound? How does this affect solubility?

A3: Yes, this compound sodium can exist in amorphous and crystalline forms (polymorphs).[6] These different forms can exhibit different solubility characteristics.[6][7] For instance, one study noted that "form III" and the amorphous form have higher solubility in water compared to other crystalline forms.[6][7] It is important to be aware of the form you are using, as specified by the supplier, as this can impact dissolution.

Q4: How does pH affect the solubility and stability of this compound?

A4: The stability of this compound, like other β-lactam antibiotics, is pH-dependent. The optimal pH for stability is in the neutral range, approximately pH 6-7.[8][9] Degradation increases at more acidic or alkaline pH values.[9] When dissolving this compound sodium in water, the resulting solution pH is typically between 5.0 and 7.0 for a 10% solution.[10] For long-term stability, especially in aqueous solutions, using a citrate buffer (pH 7.0) can significantly reduce degradation.[9][11]

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[2] Common recommendations are storage at -80°C for up to 6 months or -20°C for up to 1 month.[2][5][12] Reconstituted solutions in water for injection may be stable for up to 72 hours when refrigerated (below 5°C).[13]

Troubleshooting Guide

Issue: The this compound powder is not dissolving completely.

  • Possible Cause 1: Concentration exceeds solubility limit.

    • Solution: Verify the solubility of your specific this compound product in the chosen solvent from the supplier's datasheet. You may need to decrease the concentration or switch to a better solvent like DMSO or water.[1][5]

  • Possible Cause 2: Insufficient agitation or time.

    • Solution: Vortex the solution vigorously. If particles persist, gentle warming (e.g., to 37°C) or sonication can aid dissolution, particularly for aqueous solutions.[12]

  • Possible Cause 3: Hygroscopic powder.

    • Solution: this compound sodium powder is hygroscopic.[4][10] Absorbed moisture can affect solubility.[2] Ensure the powder is stored in a desiccator and use fresh, anhydrous solvents (especially important for DMSO) for best results.[2]

Issue: The prepared stock solution shows precipitation after storage.

  • Possible Cause 1: Stored at an inappropriate temperature.

    • Solution: Ensure the stock solution is stored at the recommended temperature, typically -20°C or -80°C.[12] If refrigerated, the concentration might be too high for stable storage at 2-8°C.

  • Possible Cause 2: Freeze-thaw cycles.

    • Solution: Repeatedly freezing and thawing a stock solution can cause the compound to precipitate. Prepare single-use aliquots to avoid this issue.[2]

  • Possible Cause 3: Degradation.

    • Solution: this compound degrades in aqueous solutions over time, and degradation products may be less soluble.[8][9] This is accelerated by elevated temperatures and non-optimal pH.[8] It is recommended to prepare aqueous solutions fresh.[12] If storage is necessary, use a buffer (e.g., 0.3% w/v citrate buffer, pH 7) to improve stability.[9][11]

Quantitative Data Summary

The solubility of this compound sodium in various laboratory solvents is summarized below. Note that values can vary slightly between different suppliers and batches.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water 95 - 100 mg/mL[1][2]199.6 - 210.15 mM[2]Freely soluble.[3][4] Sonication may be needed.[5]
DMSO 55 - 100 mg/mL115.6 - 210.15 mMSoluble. Use fresh, anhydrous DMSO.[2]
PBS 100 mg/mL210.15 mM[5]Sonication may be required for a clear solution.[5]
Ethanol 5 mg/mL[2]10.5 mM[1][2]Slightly soluble.[10]
Methanol Freely Soluble[4][10]Not specified-

Molecular Weight of this compound Sodium: 475.85 g/mol [1][2]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL (210 mM) this compound Stock in Water

  • Preparation: Weigh out the desired amount of this compound sodium powder in a sterile conical tube.

  • Reconstitution: Add the calculated volume of sterile, purified water (e.g., Water for Injection) to the powder. For 100 mg of this compound sodium, add water to a final volume of 1 mL.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Troubleshooting: If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[5]

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][12]

Protocol 2: Preparation of a 100 mg/mL (210 mM) this compound Stock in DMSO

  • Preparation: In a sterile environment, weigh out the desired amount of this compound sodium powder into a sterile glass or polypropylene tube.

  • Reconstitution: Add the calculated volume of fresh, anhydrous DMSO. For 100 mg of this compound sodium, add DMSO to a final volume of 1 mL.

  • Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquoting and Storage: Aliquot the DMSO stock solution into sterile tubes suitable for low-temperature storage. Store desiccated at -20°C or -80°C.

Visual Diagrams

G Workflow: Troubleshooting this compound Solubility Issues start Start: Powder not dissolving check_conc Is concentration within specified solubility limit? start->check_conc reduce_conc Action: Reduce concentration or change solvent check_conc->reduce_conc No use_aid Action: Apply sonication or gentle warming (37°C) check_conc->use_aid  Yes end_success Result: Solution Clear reduce_conc->end_success check_solvent Is the solvent fresh and anhydrous (e.g., DMSO)? use_aid->check_solvent replace_solvent Action: Use fresh, anhydrous solvent check_solvent->replace_solvent No check_solvent->end_success  Yes replace_solvent->end_success end_fail Result: Issue Persists (Contact Supplier) G Protocol: High-Concentration Aqueous Stock Preparation weigh 1. Weigh this compound Sodium Powder add_solvent 2. Add Sterile Water to Target Concentration weigh->add_solvent dissolve 3. Vortex Vigorously add_solvent->dissolve troubleshoot 4. Not Clear? Sonicate. dissolve->troubleshoot filter 5. Sterile Filter (0.22 µm) troubleshoot->filter  Clear aliquot 6. Aliquot into Single-Use Tubes filter->aliquot store 7. Store at -20°C / -80°C aliquot->store G Factors Affecting this compound Solution Stability stability This compound Stability in Solution temp Temperature stability->temp ph pH stability->ph storage_duration Storage Duration stability->storage_duration buffer Buffering Agent stability->buffer temp_note Increased temp accelerates degradation temp->temp_note ph_note Optimal stability at pH 6-7 ph->ph_note storage_note Prepare fresh when possible storage_duration->storage_note buffer_note Citrate buffer improves stability buffer->buffer_note

References

Technical Support Center: Analytical Method Validation for Flucloxacillin in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method validation of flucloxacillin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound in complex biological matrices such as plasma, serum, and microdialysate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound quantification in biological samples?

A1: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent methods for the determination of this compound in biological matrices.[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological samples.[3]

Q2: How should I prepare my plasma/serum samples for this compound analysis?

A2: A common and straightforward method for sample preparation is protein precipitation (PPT) with acetonitrile.[3] For the analysis of unbound (free) this compound, ultrafiltration is the standard technique to separate the protein-bound drug from the free fraction.[4]

Q3: What is a suitable internal standard (IS) for this compound analysis?

A3: Oxacillin or dicloxacillin are frequently used as internal standards in this compound assays.[5][6] Using a stable isotope-labeled version of this compound, if available, is the ideal choice to compensate for matrix effects and variability in extraction and ionization.

Q4: What are the typical validation parameters I need to assess for my analytical method?

A4: According to regulatory guidelines, key validation parameters include selectivity, linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), lower limit of quantification (LLOQ), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase pH. - Column degradation. - Presence of interfering substances from the matrix.- Adjust the mobile phase pH. For this compound, a slightly acidic pH is often used. - Use a guard column and/or replace the analytical column. - Optimize the sample clean-up procedure. Consider solid-phase extraction (SPE) for cleaner extracts.
High Variability in Results (Poor Precision) - Inconsistent sample preparation. - Instrument instability. - Variable matrix effects between samples.- Ensure precise and consistent pipetting and extraction steps. - Check the LC-MS/MS system for leaks, pump performance, and detector stability. - Use a suitable internal standard (ideally a stable isotope-labeled analog) to normalize for variations.[7]
Inaccurate Results (Bias) - Calibration standards prepared incorrectly. - Degradation of this compound in samples or stock solutions. - Significant matrix effects (ion suppression or enhancement).[7]- Prepare fresh calibration standards and verify their concentrations. - Investigate the stability of this compound under your specific storage and experimental conditions.[8][9] - Evaluate and mitigate matrix effects by optimizing sample dilution, using a different ionization source, or employing a more effective clean-up method.[7]
Low Signal Intensity or Failure to Detect this compound - Low extraction recovery. - Suboptimal mass spectrometry parameters. - this compound concentration is below the LLOQ.- Optimize the extraction procedure to improve recovery. - Tune the mass spectrometer for this compound to ensure optimal precursor and product ion selection and collision energy. - Concentrate the sample if possible, or develop a more sensitive method.
Carryover in Blank Samples - Contamination from the autosampler needle or injection port. - High concentration sample injected previously.- Implement a rigorous needle and injection port washing procedure between samples. - Inject blank samples after high-concentration samples to assess and manage carryover.

Quantitative Data Summary

Table 1: Example LC-MS/MS Method Parameters for this compound Analysis in Human Plasma

ParameterValueReference
Chromatographic Column UPLC BEH C18, 1.7 µm (2.1x50mm)[5]
Mobile Phase 10 mM ammonium formate and acetonitrile (68:32, v/v)[3]
Flow Rate 0.08 ml/min[10]
Internal Standard Oxacillin[5]
Mass Spectrometry Mode Multiple Reaction Monitoring (MRM)[3]
Precursor Ion (m/z) 454.1[3]
Product Ion (m/z) 160.3[3]

Table 2: Summary of Validation Parameters from a Published this compound Assay in Human Plasma

Validation ParameterResultReference
Linearity Range 1-30 mg/L[5]
Regression Coefficient (r) 0.9986[5]
Lower Limit of Quantification (LLOQ) 1 mg/L[5]
Intra-day Precision (%CV) <6.5%[5]
Inter-day Precision (%CV) <6.5%[5]
Accuracy (%Bias) Within ±8%[3]

Experimental Protocols

Protocol 1: Protein Precipitation for Total this compound in Plasma
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 300 µL of acetonitrile containing the internal standard (e.g., oxacillin).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]

Protocol 2: Ultrafiltration for Unbound this compound in Plasma
  • Place a 500 µL aliquot of the plasma sample into an ultrafiltration device (e.g., Centrifree® YM-30).

  • Centrifuge at 2600 g for 30 minutes at 37°C.[4]

  • Collect the ultrafiltrate, which contains the unbound this compound.

  • Add an internal standard to the ultrafiltrate.

  • The sample is now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt Total Drug uf Ultrafiltration start->uf Unbound Drug centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant (Total this compound) centrifuge1->supernatant lcms LC-MS/MS Analysis supernatant->lcms ultrafiltrate Collect Ultrafiltrate (Unbound this compound) uf->ultrafiltrate ultrafiltrate->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for the analysis of total and unbound this compound.

troubleshooting_logic start Inconsistent or Inaccurate Results check_precision Assess Precision (Replicate Injections) start->check_precision check_accuracy Assess Accuracy (QC Samples) start->check_accuracy high_cv High %CV? check_precision->high_cv bias Significant Bias? check_accuracy->bias troubleshoot_precision Troubleshoot: - Sample Prep Variability - Instrument Instability high_cv->troubleshoot_precision Yes valid_results Results Valid high_cv->valid_results No troubleshoot_accuracy Troubleshoot: - Calibration Issues - Analyte Stability - Matrix Effects bias->troubleshoot_accuracy Yes bias->valid_results No

Caption: Logical flow for troubleshooting analytical results.

References

strategies to prevent flucloxacillin polymerization in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for flucloxacillin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable?

This compound's instability in aqueous solutions is primarily due to its chemical structure. Like other beta-lactam antibiotics, it contains a highly strained beta-lactam ring that is susceptible to hydrolysis.[1] This reaction opens the ring, rendering the antibiotic inactive. The rate of this degradation is significantly influenced by temperature, pH, and storage time.[2][3]

Q2: What are the visible signs of this compound degradation?

Degradation of this compound can manifest visually. Common signs include the solution turning yellow, becoming cloudy, or the formation of a visible precipitate.[2] These changes indicate a significant loss of active this compound and the formation of degradation products.[3]

Q3: How does temperature affect the stability of this compound solutions?

Temperature has a pronounced effect on this compound stability.[3]

  • Elevated Temperatures (37°C): Significant degradation occurs. Unbuffered solutions can lose up to 60% of their potency within 24 hours.[2]

  • Room Temperature: Solutions are more stable than at elevated temperatures, with at least 95% of the drug remaining after 24 hours under optimal pH conditions.[3]

  • Refrigerated Temperatures (2°C - 8°C): This is the recommended storage condition for extending stability. Unbuffered solutions are stable for about 6 days, while buffered solutions can remain stable for up to 14 days.[2]

Q4: What is the optimal pH for this compound solutions and why is it important?

The optimal pH for this compound stability is approximately 7.0.[4] The degradation process is acidic, meaning that as this compound breaks down, it releases acidic byproducts, which lowers the solution's pH. This lower pH, in turn, accelerates further degradation. A precipitate can form when the pH drops to around 5.3.[3] Maintaining a neutral pH with buffers is the most effective strategy to prevent this cascade.

Q5: Which buffers are recommended to stabilize this compound solutions?

Using a buffer is highly recommended for any application requiring the solution to be stable for more than a few hours.

  • Citrate Buffer: A 0.3% w/v citrate-buffered saline solution at pH 7.0 has been shown to be highly effective, preserving over 95% of the this compound concentration for up to 14 days when refrigerated.[5][6]

  • Phosphate Buffer: Phosphate buffers have also been successfully used to maintain a stable pH and prevent significant degradation in solutions stored at 37°C for 24 hours.[2]

Troubleshooting Guides

Issue: Cloudiness, Precipitation, or Color Change in Solution

This guide provides a systematic approach to diagnosing and resolving issues related to the physical appearance of your this compound solution, which is indicative of chemical degradation.

Step 1: Initial Observation

  • Symptom: Solution appears cloudy, contains visible particulate matter (precipitate), or has changed color (typically to yellow).[2]

  • Immediate Action: Do not use the solution for experimental purposes. The presence of these signs indicates a significant loss of active compound and the introduction of impurities.

Step 2: Review Preparation Protocol & Storage Conditions

  • Was a buffer used? Unbuffered solutions are highly prone to degradation. As the drug degrades, the pH drops, which further accelerates the process and leads to precipitation.[3]

  • What was the storage temperature? Storing solutions above the recommended 2°C - 8°C will drastically shorten shelf-life. At 37°C, an unbuffered solution can lose a significant amount of active drug in less than 24 hours.[2]

  • How old is the solution? Even when refrigerated, unbuffered solutions have a limited shelf-life of approximately 6 days. Buffered solutions can last longer but are not indefinitely stable.[2]

  • What was the initial pH? If the initial pH of the solution upon reconstitution is below 5.9, it will be significantly less stable.[3]

Step 3: Corrective Actions & Prevention

The following workflow outlines preventative strategies to avoid degradation.

cluster_prep Preparation cluster_storage Storage & Handling cluster_use Usage start Start: Prepare this compound Solution check_buffer Is extended stability (> few hours) required? start->check_buffer use_buffer Use a Buffered Diluent (e.g., 0.3% Citrate-Buffered Saline, pH 7) check_buffer->use_buffer Yes no_buffer Use Standard Diluent (e.g., 0.9% NaCl or WFI) check_buffer->no_buffer No dissolve Completely dissolve this compound powder use_buffer->dissolve no_buffer->dissolve storage_temp Store at 2-8°C immediately after preparation dissolve->storage_temp protect_light Protect from light storage_temp->protect_light use_promptly Use solution as soon as practicable protect_light->use_promptly equilibrate Equilibrate to working temp just before use use_promptly->equilibrate observe Visually inspect for clarity and color before use equilibrate->observe proceed Proceed with Experiment observe->proceed Clear discard Discard Solution observe->discard Cloudy/Colored

Caption: Workflow for preparing and handling this compound solutions.

Experimental Protocols

Protocol 1: Standard Preparation of this compound Solution (for immediate use)

This protocol is suitable for applications where the solution will be used immediately after preparation.

  • Materials:

    • This compound sodium powder

    • Diluent: Water for Injections (WFI) or 0.9% Sodium Chloride

    • Sterile volumetric flasks and syringes

  • Procedure:

    • Aseptically weigh the required amount of this compound sodium powder.

    • Reconstitute the powder with a small amount of the chosen diluent (e.g., dissolve 1g vial content in 20 mL of WFI).[7]

    • Gently swirl the vial until the powder is completely dissolved. The solution should be clear.

    • Transfer the solution to a volumetric flask and add diluent to the final desired volume and concentration.

    • Use the freshly prepared solution immediately. Do not store.

Protocol 2: Preparation of Citrate-Buffered this compound Solution (for enhanced stability)

This protocol significantly extends the shelf-life of the solution, especially when storage is necessary.

  • Materials:

    • This compound sodium powder

    • 0.3% w/v citrate-buffered saline, adjusted to pH 7.0

    • Sterile volumetric flasks and syringes

  • Procedure:

    • Prepare or obtain a sterile 0.3% w/v sodium citrate solution in 0.9% saline. Adjust the pH to 7.0 using a sterile pH meter and appropriate acid/base solutions (e.g., citric acid, sodium hydroxide).

    • Aseptically weigh the required amount of this compound sodium powder.

    • Reconstitute the powder with the prepared citrate-buffered saline. For example, to achieve a 50 mg/mL solution, dissolve 1g of this compound in the volume needed to reach a final volume of 20 mL.[5]

    • Ensure the powder is fully dissolved.

    • If not for immediate use, store the solution in a sterile container at 2°C - 8°C, protected from light. This solution can be stable for up to 13-14 days under these conditions.[5][6]

Appendices

Data Summary Tables

Table 1: Stability of Unbuffered this compound Solutions

ConcentrationDiluentStorage ConditionDurationRemaining this compound (%)Reference
50 mg/mLNormal Saline37°C24 hours~81-83%[3]
50 mg/mLNormal Saline33°C24 hours>92%[3]
5% (50 mg/mL)WFI37°C (after 6 days at 2-8°C)24 hours~73%[2]
12% (120 mg/mL)Normal Saline37°C (after 6 days at 2-8°C)24 hours~40%[2]
50 mg/mLNormal Saline2-8°C for 6 days, then 37°C24 hours~70%[3]
500mg in 500mLNormal Saline2°C - 8°C24 hoursStable[7]

Table 2: Stability of Buffered this compound Solutions

ConcentrationBuffer SystemStorage ConditionDurationRemaining this compound (%)Reference
10 mg/mL0.3% w/v Citrate-Saline (pH 7)13 days at 2-8°C + 24h at 32°C14 days>95%[5][6]
50 mg/mL0.3% w/v Citrate-Saline (pH 7)13 days at 2-8°C + 24h at 32°C14 days>95%[5][6]
5% (50 mg/mL)Phosphate Buffer (pH 7)37°C (after 6 days at 2-8°C)24 hoursStable[2]
12% (120 mg/mL)Phosphate Buffer (pH 7)37°C (after 6 days at 2-8°C)24 hoursStable[2]
Chemical Degradation Pathway

The primary degradation pathway for this compound is the hydrolysis of the amide bond within the beta-lactam ring. This process is catalyzed by water and is sensitive to both pH and temperature. The resulting product is penicilloic acid, which is microbiologically inactive. While subsequent reactions can lead to other products and polymers, this initial hydrolysis is the critical step in the loss of antibiotic activity.[1][8][9]

Caption: Primary hydrolytic degradation pathway of this compound.

References

Validation & Comparative

Comparative Efficacy of Flucloxacillin and Cefazolin in the Treatment of MSSA Bacteremia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of clinical data and molecular mechanisms to inform therapeutic strategies against Methicillin-Susceptible Staphylococcus aureus (MSSA) bacteremia.

This guide provides a detailed comparison of the efficacy and safety of two commonly used beta-lactam antibiotics, flucloxacillin and cefazolin, for the treatment of MSSA bacteremia. Drawing upon data from extensive clinical studies, this document aims to equip researchers, scientists, and drug development professionals with the evidence needed to make informed decisions in both clinical and research settings.

Executive Summary

This compound, an isoxazolyl penicillin, and cefazolin, a first-generation cephalosporin, are mainstays in the management of MSSA bacteremia. While both antibiotics target the bacterial cell wall, differences in their pharmacological profiles and susceptibility to bacterial resistance mechanisms have prompted ongoing debate regarding their comparative efficacy. This guide synthesizes the available evidence, presenting key data on clinical outcomes, adverse events, and the underlying molecular pathways of their antibacterial action.

Efficacy and Clinical Outcomes

Multiple large-scale studies have investigated the comparative efficacy of this compound and cefazolin in treating MSSA bacteremia. A systematic review and meta-analysis of 30 observational studies, encompassing over 15,000 patients, found that cefazolin was associated with a reduced odds of 30-day all-cause mortality compared to antistaphylococcal penicillins, including this compound[1][2][3][4]. However, a large retrospective cohort study, the Australia and New Zealand Co-operative Outcomes of Staphylococcal Sepsis (ANZCOSS) study, which included 7,312 episodes of MSSA bacteremia, found no significant difference in 30-day mortality between patients treated with this compound and those treated with cefazolin[5][6][7][8][9][10][11][12].

OutcomeThis compoundCefazolinOdds Ratio (95% CI)Study
30-Day All-Cause Mortality 11.2% (731/6520)10.7% (83/792)0.93 (0.72-1.17)ANZCOSS Cohort Study[6][7][8]
30-Day All-Cause Mortality --0.73 (0.62-0.85)Systematic Review & Meta-Analysis[1][3][4]

Table 1: Comparison of 30-Day All-Cause Mortality in Patients with MSSA Bacteremia Treated with this compound versus Cefazolin.

Safety and Tolerability

The safety profiles of this compound and cefazolin represent a key differentiator. A prospective observational study conducted at two German tertiary care centers found a statistically significant difference in the severity of adverse events, favoring cefazolin[13][14][15][16]. In this study, adverse events led to the discontinuation of this compound in 13% of patients, a scenario not observed in the cefazolin group[13][14][15][16]. The systematic review and meta-analysis also suggested that cefazolin may be safer, with point estimates favoring it for treatment-related adverse events, nephrotoxicity, and discontinuation due to toxicity[1][2][4].

Adverse EventThis compoundCefazolinp-valueStudy
Severity of Adverse Events HigherLower0.019German Prospective Observational Study[13][15][16]
Discontinuation due to Adverse Events 13% (7/56)0% (0/15)-German Prospective Observational Study[13][15]

Table 2: Comparison of Safety and Tolerability of this compound and Cefazolin.

Molecular Mechanism of Action

Both this compound and cefazolin are beta-lactam antibiotics that exert their bactericidal effects by disrupting the synthesis of the bacterial cell wall. Their primary targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, the major structural component of the cell wall in Staphylococcus aureus.

By binding to the active site of PBPs, these antibiotics inhibit the transpeptidation reaction, leading to a weakened cell wall and ultimately, cell lysis[14][15][17][18][19][20][21]. Methicillin-sensitive S. aureus (MSSA) possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4[1][5][7][13][22].

G cluster_bacterium Staphylococcus aureus Lipid II Lipid II PBPs Penicillin-Binding Proteins (PBPs) Lipid II->PBPs Substrate for Peptidoglycan Synthesis Peptidoglycan Peptidoglycan (Cell Wall Component) PBPs->Peptidoglycan Catalyzes Cross-linking Cell Lysis Cell Lysis (Bacterial Death) This compound This compound This compound->PBPs Inhibits Cefazolin Cefazolin Cefazolin->PBPs Inhibits G Patient_Inclusion Inclusion of Patients with MSSA Bacteremia (n=7312) Treatment_Allocation Treatment with this compound or Cefazolin Patient_Inclusion->Treatment_Allocation Data_Collection Data Collection on Baseline Characteristics and Outcomes Treatment_Allocation->Data_Collection Propensity_Score Propensity Score Matching or Adjustment Data_Collection->Propensity_Score Outcome_Analysis Comparison of 30-Day All-Cause Mortality Propensity_Score->Outcome_Analysis

References

Navigating the Maze of Beta-Lactam Resistance: A Comparative Guide to Flucloxacillin Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of flucloxacillin's performance against other beta-lactam antibiotics, supported by experimental data, detailed methodologies, and visual aids to clarify the complex mechanisms at play.

The emergence of resistance to beta-lactam antibiotics, the cornerstone of antibacterial therapy, poses a significant threat to global health. This compound, a narrow-spectrum beta-lactamase-stable penicillin, is a key agent in treating infections caused by Staphylococcus aureus. However, the rise of methicillin-resistant Staphylococcus aureus (MRSA) has led to extensive cross-resistance across the beta-lactam class, limiting therapeutic options. This guide delves into the mechanisms of this cross-resistance, presenting comparative data on the in vitro activity of this compound and other beta-lactams against susceptible and resistant strains of S. aureus.

Data Presentation: A Quantitative Look at Cross-Resistance

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize MIC data for this compound and other beta-lactams against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). This data highlights the profound impact of the primary resistance mechanism on the efficacy of this antibiotic class.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Various Beta-Lactams against Staphylococcus aureus Strains

AntibioticClassMSSA (MIC in µg/mL)MRSA (mecA-positive) (MIC in µg/mL)
This compound Penicillin0.125 - 0.5[1]>256
Oxacillin Penicillin0.25 - 0.5[1]4 - >256[2]
Cefoxitin 2nd Gen. Cephalosporin≤4>4
Ceftaroline 5th Gen. Cephalosporin≤10.25 - >32[3]
Imipenem Carbapenem≤0.1250.75 - >32[2]

Note: MIC values can vary between studies and isolates. The values presented are representative ranges.

Table 2: EUCAST MIC Distribution for this compound against Staphylococcus aureus

MIC (µg/mL)Number of Isolates
≤0.06 10
0.125 110
0.25 216
0.5 187
1 14
>1 3

Source: Adapted from EUCAST MIC Distribution Data. This table reflects the wild-type distribution of MICs for this compound against S. aureus.

The Engine of Resistance: Mechanisms of Cross-Resistance

The primary mechanism of cross-resistance to this compound and other beta-lactams in S. aureus is the acquisition of the mecA gene. This gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for most beta-lactam antibiotics.

cluster_0 Bacterial Cell mecA mecA gene PBP2a Penicillin-Binding Protein 2a (PBP2a) mecA->PBP2a encodes Peptidoglycan Peptidoglycan Cross-linking PBP2a->Peptidoglycan catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall leads to Peptidoglycan->CellWall BetaLactam This compound & other Beta-Lactams BetaLactam->PBP2a low affinity for binding

Mechanism of mecA-mediated beta-lactam resistance.

In the presence of beta-lactams, the normal PBPs are inhibited. However, in MRSA, PBP2a can continue to function, allowing for the synthesis of the bacterial cell wall and conferring resistance to a broad range of beta-lactam antibiotics.

Experimental Protocols: Unmasking Resistance

The identification of MRSA and the determination of cross-resistance patterns rely on standardized laboratory procedures. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

  • Materials : Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial inoculum, antibiotic stock solutions.

  • Procedure :

    • Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a microtiter plate.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate the microtiter plates with the bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Detection of mecA Gene by Polymerase Chain Reaction (PCR)

PCR is a molecular technique used to amplify a specific segment of DNA, in this case, the mecA gene.

  • Materials : Bacterial DNA extract, primers specific for the mecA gene, DNA polymerase, dNTPs, PCR buffer, thermocycler.

  • Procedure :

    • DNA Extraction : Extract genomic DNA from a pure bacterial culture.

    • PCR Amplification :

      • Prepare a PCR master mix containing buffer, dNTPs, primers, and DNA polymerase.

      • Add the extracted DNA to the master mix.

      • Perform thermal cycling:

        • Initial denaturation (e.g., 95°C for 5 minutes).

        • 30-35 cycles of:

          • Denaturation (e.g., 95°C for 30 seconds).

          • Annealing (e.g., 55°C for 30 seconds).

          • Extension (e.g., 72°C for 1 minute).

        • Final extension (e.g., 72°C for 5 minutes).

    • Detection : Analyze the PCR product by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the mecA gene.

Detection of PBP2a by Latex Agglutination

This rapid immunological test detects the presence of the PBP2a protein.

  • Materials : PBP2a latex agglutination test kit (containing latex particles coated with anti-PBP2a monoclonal antibodies and control latex), bacterial colonies.

  • Procedure :

    • Resuspend a few colonies of the test organism in the extraction reagent provided in the kit.

    • Boil the suspension to extract the PBP2a protein.

    • Centrifuge the sample to pellet the cellular debris.

    • Mix a drop of the supernatant with a drop of the PBP2a test latex on a reaction card.

    • Rock the card gently and observe for agglutination (clumping) within a specified time (usually 3 minutes).

    • A positive result (agglutination) indicates the presence of PBP2a. A negative control with control latex should show no agglutination.

Experimental Workflow: From Isolate to Resistance Profile

The following diagram illustrates a typical workflow for determining beta-lactam cross-resistance in a clinical S. aureus isolate.

cluster_workflow Experimental Workflow for Cross-Resistance Determination Isolate Clinical S. aureus Isolate Culture Pure Culture on Agar Isolate->Culture Susceptibility Antimicrobial Susceptibility Testing (AST) (e.g., Broth Microdilution for MIC) Culture->Susceptibility Molecular Molecular/Immunological Testing Culture->Molecular Analysis Data Analysis and Interpretation Susceptibility->Analysis PCR mecA PCR Molecular->PCR Latex PBP2a Latex Agglutination Molecular->Latex PCR->Analysis Latex->Analysis Report Resistance Profile Report (MSSA or MRSA with Cross-Resistance Pattern) Analysis->Report

Workflow for determining beta-lactam cross-resistance.

Conclusion

The cross-resistance between this compound and other beta-lactam antibiotics in Staphylococcus aureus is predominantly mediated by the acquisition and expression of the mecA gene, resulting in the production of PBP2a. This mechanism renders most beta-lactams, including penicillins, cephalosporins (with the exception of newer agents like ceftaroline to some extent), and carbapenems, clinically ineffective against MRSA. The data presented in this guide underscores the critical need for accurate and rapid identification of MRSA to guide appropriate antibiotic therapy. The detailed experimental protocols provide a framework for researchers to reliably assess cross-resistance patterns, contributing to the development of novel therapeutic strategies to combat this significant public health challenge.

References

A Comparative Guide to the Validation of Bioequivalence for Oral Flucloxacillin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies and data for validating the bioequivalence of oral flucloxacillin formulations. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the design and evaluation of bioequivalence studies.

Experimental Protocols

The establishment of bioequivalence between a test and a reference oral this compound formulation typically involves a standardized set of experimental protocols. These protocols are designed to compare the rate and extent of drug absorption into the systemic circulation under controlled conditions.

Study Design and Conduct

A common approach for this compound bioequivalence studies is the single-dose, randomized, two-period, two-treatment crossover design.[1] This design involves administering the test and reference formulations to healthy volunteers on separate occasions, separated by a washout period to eliminate the drug from the body.[1]

  • Subjects: Studies are typically conducted in a cohort of healthy adult volunteers.[1][2] The number of subjects is determined by statistical power considerations, with studies often including 20 to 32 participants.[2][3]

  • Dosing: A single oral dose of this compound, commonly 250 mg or 500 mg, is administered to fasting subjects.[2][4]

  • Washout Period: A washout period, typically lasting seven days, is implemented between the two treatment periods to ensure that the drug from the first period is completely eliminated before the second period begins.[1]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile of this compound.[5]

Analytical Methodology: Quantification of this compound in Plasma

Accurate and precise quantification of this compound in plasma is critical for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose.[2][4]

  • Sample Preparation: A common method for sample preparation involves protein precipitation.[2][5] Plasma samples are typically acidified and then treated with a solvent like acetonitrile to precipitate plasma proteins.[2][6] After centrifugation, the supernatant is directly injected into the HPLC system.[2][7]

  • Chromatographic Conditions:

    • Column: A C18 column is frequently used for the separation of this compound.[2][7]

    • Mobile Phase: The mobile phase is typically a mixture of a phosphate buffer and acetonitrile.[2][6]

    • Internal Standard: An internal standard, such as dicloxacillin, is often used to improve the accuracy and precision of the assay.[2][7]

  • Validation: The analytical method must be validated to ensure its reliability, including assessments of linearity, precision, accuracy, and stability.[2]

Dissolution Testing

In vitro dissolution testing is a crucial quality control parameter and can provide insights into the in vivo performance of the formulation.

  • Apparatus: USP apparatus 1 (Basket) or 2 (Paddle) are commonly used.

  • Medium: The dissolution medium should be selected based on the physicochemical properties of this compound and physiological conditions, often within a pH range of 1.2 to 6.8.[8][9] For instance, some studies have used deionized water adjusted to a specific pH.[10]

  • Conditions: The test is conducted at a controlled temperature, typically 37 ± 0.5°C, with a specified agitation speed.[10][11] Samples are collected at various time points to construct a dissolution profile.[10]

Data Presentation: Comparative Analysis

The following tables summarize quantitative data from representative bioequivalence studies of oral this compound formulations.

Table 1: Pharmacokinetic Parameters of Test vs. Reference this compound Formulations (500 mg)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (mg/L) 34.83 ± 7.9030.53 ± 10.73
AUC₀₋₈ (mg·h/L) 69.05 ± 13.2662.22 ± 15.51
AUC₀₋∞ (mg·h/L) 70.55 ± 13.4763.69 ± 15.69
Tmax (h) 0.8 ± 0.20.9 ± 0.3
t₁/₂ (h) 1.51 ± 0.391.45 ± 0.36
Data sourced from a study in healthy Chinese volunteers.[4]

Table 2: Statistical Analysis of Bioequivalence for this compound Formulations

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference)90% Confidence IntervalBioequivalence Criteria
Cmax -90.7% - 109.1%80% - 125%
AUC₀₋t -92.5% - 103.6%80% - 125%
The 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the predetermined regulatory acceptance range of 80-125%, indicating bioequivalence.[12]

Table 3: Comparative In Vitro Dissolution Profiles

Time (minutes)Test Formulation (% Dissolved)Reference Formulation (% Dissolved)
15 71%77%
30 84%88.39%
60 100.66%102%
This table illustrates a typical comparison of dissolution profiles for two this compound formulations.[13]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key processes in a this compound bioequivalence study.

Bioequivalence_Study_Workflow cluster_bio sub_rec Subject Recruitment (Healthy Volunteers) screening Screening & Informed Consent sub_rec->screening randomization Randomization to Treatment Sequence (Test -> Ref or Ref -> Test) screening->randomization period1 Period 1: Administer First Formulation (Fasting) randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period (e.g., 7 days) sampling1->washout bioanalysis Bioanalysis: Quantify this compound in Plasma (HPLC) sampling1->bioanalysis period2 Period 2: Administer Second Formulation (Fasting) washout->period2 sampling2 Serial Blood Sampling period2->sampling2 sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% Confidence Intervals) pk_analysis->stat_analysis conclusion Conclusion on Bioequivalence stat_analysis->conclusion

Caption: Workflow of a typical crossover bioequivalence study for oral this compound.

Bioequivalence_Decision_Logic pk_data Calculate Pharmacokinetic Parameters (Cmax and AUC for Test & Reference) log_transform Log-transform Cmax and AUC data pk_data->log_transform ratio Calculate Geometric Mean Ratio (Test / Reference) log_transform->ratio ci_calc Determine 90% Confidence Interval (CI) for the ratio of geometric means ratio->ci_calc decision Is the 90% CI for both Cmax and AUC within 80% - 125%? ci_calc->decision bioequivalent Conclusion: Bioequivalent decision->bioequivalent Yes not_bioequivalent Conclusion: Not Bioequivalent decision->not_bioequivalent No

References

A Head-to-Head Pharmacokinetic Comparison of Flucloxacillin and Dicloxacillin

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of key pharmacokinetic parameters and experimental methodologies for researchers, scientists, and drug development professionals.

Flucloxacillin and dicloxacillin are narrow-spectrum beta-lactam antibiotics of the isoxazolyl penicillin class, primarily used for treating infections caused by penicillinase-producing staphylococci.[1] While structurally similar and often considered interchangeable, a detailed understanding of their comparative pharmacokinetics is crucial for optimal dosing strategies and clinical efficacy. This guide provides a comprehensive head-to-head comparison of the pharmacokinetic profiles of this compound and dicloxacillin, supported by experimental data from peer-reviewed studies.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and dicloxacillin based on data from clinical studies. A direct comparison study in healthy volunteers found no significant differences in Cmax, elimination half-life, and AUC between the two drugs when administered at the same oral dose.[2]

Table 1: Head-to-Head Comparison of Pharmacokinetic Parameters (0.75 g Oral Dose in Healthy Volunteers)

ParameterThis compound (0.75 g)Dicloxacillin (0.75 g)Reference
Cmax (Maximum Concentration) No significant differenceNo significant difference[2]
t½ β (Elimination Half-life) No significant differenceMedian: 72 min[2]
AUC (Area Under the Curve) No significant differenceNo significant difference[2]

Table 2: General Pharmacokinetic Parameters from Various Studies

ParameterThis compoundDicloxacillinReferences
Bioavailability (Oral) ~54.4% - 79%~60% - 80%[3][4][5]
Protein Binding 94.7% - 96.2% (in healthy volunteers)96.4% - 97.2% (in healthy volunteers)[2][6]
Time to Peak Concentration (Tmax) ~1.20 hours~1 to 1.5 hours[5][7]
Elimination Half-life (t½) ~1 hour~0.7 hours[7][8]
Metabolism Limited hepatic metabolismLimited hepatic metabolism[1][8]
Excretion Primarily renal (glomerular filtration and tubular secretion)Primarily renal and biliary[1][8][9]

Experimental Protocols

The data presented in this guide are derived from clinical pharmacokinetic studies. Below are generalized methodologies employed in these key experiments.

Study Design for Pharmacokinetic Comparison

A common study design for comparing the pharmacokinetics of two drugs is a randomized, crossover trial.[2]

  • Participants: Healthy adult volunteers are typically recruited.[2]

  • Dosing: Participants receive a single oral dose of either this compound or dicloxacillin. After a washout period, they receive the other drug.[2]

  • Sample Collection: Blood and urine samples are collected at predetermined time points before and after drug administration.[2]

  • Analysis: The concentrations of the drugs in the collected samples are determined using a validated analytical method.

G cluster_study_design Pharmacokinetic Study Workflow cluster_group_A Group A cluster_group_B Group B start Participant Recruitment (Healthy Volunteers) randomization Randomization start->randomization drugA Administer this compound randomization->drugA drugB Administer Dicloxacillin randomization->drugB washout Washout Period washout->drugA Crossover washout->drugB Crossover samplingA Blood & Urine Sampling drugA->samplingA samplingA->washout analysis Drug Concentration Analysis (e.g., Bioassay, HPLC) samplingA->analysis samplingB Blood & Urine Sampling drugB->samplingB samplingB->washout samplingB->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis comparison Statistical Comparison pk_analysis->comparison conclusion Conclusion comparison->conclusion

Caption: Experimental workflow for a crossover pharmacokinetic study.

Drug Concentration Analysis

The determination of this compound and dicloxacillin concentrations in biological matrices is a critical step.

  • Bioassay: A microbiological assay can be used to determine the antibiotic concentrations in serum and urine.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods with UV detection are also employed for the quantification of these drugs. For instance, a mobile phase of potassium dihydrogen phosphate (pH 3.0)-acetonitrile (63:37) can be used with detection at 220 nm.[10]

  • Ultrafiltration: To determine the extent of protein binding, ultrafiltration of serum samples is performed.[2][6]

Signaling Pathways and Logical Relationships

The primary mechanism of action for both this compound and dicloxacillin involves the inhibition of bacterial cell wall synthesis. As beta-lactam antibiotics, they target penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.

G cluster_comparison Head-to-Head Pharmacokinetic Comparison Logic topic This compound vs. Dicloxacillin Pharmacokinetics absorption Absorption (Bioavailability, Tmax) topic->absorption distribution Distribution (Protein Binding) topic->distribution metabolism Metabolism topic->metabolism excretion Excretion (Half-life, Clearance) topic->excretion comparison Comparative Analysis absorption->comparison distribution->comparison metabolism->comparison excretion->comparison conclusion Clinical Implications & Dosing Recommendations comparison->conclusion

Caption: Logical flow of the head-to-head pharmacokinetic comparison.

Discussion of Pharmacokinetic Properties

Absorption

Both this compound and dicloxacillin are acid-resistant and can be administered orally.[7] However, their absorption is incomplete and can be delayed by the presence of food.[7] Therefore, it is recommended to take these antibiotics on an empty stomach, at least one hour before or two hours after meals.[7] The oral bioavailability of both drugs is in a similar range, generally between 54% and 80%.[3][4][5]

Distribution

A key feature of both this compound and dicloxacillin is their high degree of binding to serum proteins, primarily albumin.[7][9] In healthy individuals, protein binding is reported to be between 94.7% and 96.2% for this compound and 96.4% to 97.2% for dicloxacillin.[2][6] This high protein binding is significant because only the unbound (free) fraction of the drug is pharmacologically active.[11] In critically ill patients with hypoalbuminemia, the unbound fraction of this compound can be significantly higher, which may necessitate dose adjustments.[9][11]

Metabolism and Excretion

Both drugs undergo limited metabolism in the liver.[1][8] The primary route of elimination for both this compound and dicloxacillin is through the kidneys via glomerular filtration and active tubular secretion.[8][9] Dicloxacillin is also excreted in the bile.[1][7] The elimination half-lives of both drugs are short, approximately 0.7 to 1 hour.[7][8]

Conclusion

The pharmacokinetic profiles of this compound and dicloxacillin are remarkably similar, particularly in healthy individuals.[2] A direct comparative study demonstrated no significant differences in Cmax, elimination half-life, and AUC after oral administration of the same dose.[2] Both drugs exhibit high protein binding and are primarily eliminated through the kidneys. The choice between these two antibiotics may therefore be guided by factors other than pharmacokinetics, such as local availability, cost, and specific clinical guidelines. However, in specific patient populations, such as the critically ill with altered protein levels, monitoring and potential dose adjustments may be necessary for either agent.[8][9][11]

References

Evaluating the Post-Antibiotic Effect of Flucloxacillin on Staphylococcus aureus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the post-antibiotic effect (PAE) of flucloxacillin on Staphylococcus aureus, a crucial parameter in understanding its efficacy and optimizing dosing regimens. While direct comparative studies on the PAE of this compound are limited in publicly available literature, this document synthesizes existing data for related isoxazolyl penicillins and other anti-staphylococcal agents to offer valuable insights. Detailed experimental protocols for determining PAE and relevant biological pathways are also presented to support further research in this area.

Executive Summary

This compound, a narrow-spectrum β-lactam antibiotic, is a cornerstone in the treatment of methicillin-susceptible Staphylococcus aureus (MSSA) infections.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1][2] The post-antibiotic effect, the suppression of bacterial growth after a brief exposure to an antimicrobial agent, is a key pharmacodynamic parameter. For β-lactam antibiotics, the PAE against Gram-positive cocci like S. aureus is a recognized phenomenon. This guide explores the available data on the PAE of this compound and its comparators, providing a framework for its evaluation.

Comparative Analysis of Post-Antibiotic Effect

Antibiotic ClassAntibioticReported PAE on S. aureus (in vitro)Key Considerations
Isoxazolyl Penicillins This compoundData not explicitly found. Expected to be similar to other isoxazolyl penicillins.High protein binding may influence in vivo PAE.
DicloxacillinStudies demonstrate effective intracellular and extracellular killing of S. aureus, implying a period of suppressed growth post-exposure.Structurally very similar to this compound.
OxacillinExhibits a PAE against S. aureus.Often used as a reference for anti-staphylococcal penicillin susceptibility testing.
CloxacillinDemonstrates a paradoxical effect at high concentrations in some strains, where killing is less rapid than at lower concentrations.
Cephalosporins CefazolinApproximately 2-4 hours.A common alternative to anti-staphylococcal penicillins for MSSA infections.
Ceftaroline0.7 to 2.2 hours against staphylococci.A newer cephalosporin with activity against MRSA.
Other NafcillinEnhances innate immune-mediated killing of MRSA, suggesting a post-exposure sensitizing effect.Another isoxazolyl penicillin commonly used in the United States.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A crucial prerequisite for PAE testing is the determination of the MIC of this compound for the specific S. aureus strain.

Methodology:

  • Preparation of Inoculum: A standardized inoculum of the S. aureus strain is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: The diluted bacterial suspension is added to each concentration of the antibiotic.

  • Incubation: The samples are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

In Vitro Post-Antibiotic Effect (PAE) Determination

This protocol outlines a standard method for determining the PAE of this compound against S. aureus.

Methodology:

  • Exposure Phase: Logarithmic-phase cultures of S. aureus are exposed to a specific concentration of this compound (typically 5-10 times the MIC) for a defined period (e.g., 1-2 hours) at 37°C with shaking. A control culture with no antibiotic is run in parallel.

  • Removal of Antibiotic: The antibiotic is removed by centrifugation followed by washing the bacterial pellet with sterile saline or broth, or by a rapid dilution (e.g., 1:1000) of the culture to a sub-inhibitory concentration.

  • Regrowth Phase: The washed bacteria (or the diluted culture) are re-suspended in fresh, pre-warmed antibiotic-free broth.

  • Viability Counts: The number of viable bacteria (CFU/mL) in both the test and control cultures is determined at regular intervals (e.g., every hour) by plating serial dilutions onto appropriate agar plates.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C , where:

    • T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.

    • C is the corresponding time for the unexposed control culture.

Visualizing Experimental Workflows and Mechanisms

To aid in the conceptualization of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_for_PAE_Determination Experimental Workflow for PAE Determination cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Antibiotic Removal cluster_regrowth Regrowth Phase cluster_analysis Data Analysis SA_culture S. aureus Culture (Logarithmic Phase) Exposure Incubate S. aureus with this compound (1-2 hours, 37°C) SA_culture->Exposure Fluclox_sol This compound Solution (5-10x MIC) Fluclox_sol->Exposure Removal Centrifugation & Washing or Dilution Exposure->Removal Regrowth Resuspend in Antibiotic-Free Broth Removal->Regrowth Sampling Viability Counts at Intervals Regrowth->Sampling Calculation Calculate PAE (PAE = T - C) Sampling->Calculation

Caption: Workflow for in vitro PAE determination.

Flucloxacillin_Mechanism_of_Action This compound's Mechanism of Action on S. aureus This compound This compound PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Stable Cell Wall Synthesis Crosslinking->CellWall Prevents CellLysis Cell Lysis and Death CellWall->CellLysis Leads to

References

The Correlation of In Vitro Flucloxacillin MIC with In Vivo Treatment Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flucloxacillin, a narrow-spectrum beta-lactam antibiotic, remains a cornerstone in the treatment of infections caused by methicillin-susceptible Staphylococcus aureus (MSSA). The in vitro minimum inhibitory concentration (MIC) is a critical laboratory parameter used to guide therapeutic decisions. This guide provides a comprehensive comparison of the correlation between in vitro this compound MIC values and in vivo clinical and microbiological outcomes, supported by experimental data.

Data Summary: In Vitro MIC vs. In Vivo Efficacy

The relationship between the this compound MIC of an infecting organism and the likelihood of a positive treatment outcome is primarily dictated by the pharmacokinetic/pharmacodynamic (PK/PD) properties of the antibiotic. For beta-lactams like this compound, the most crucial PK/PD index is the percentage of the dosing interval during which the unbound drug concentration remains above the MIC (%fT > MIC).

Table 1: this compound MIC Distribution for Methicillin-Susceptible Staphylococcus aureus (MSSA)

Study PopulationNumber of IsolatesMIC Measurement MethodMedian MIC (mg/L)MIC Range (mg/L)
Patients with MSSA Bloodstream Infections[1][2][3]37Broth Microdilution0.125<0.06 - 0.25
Clinically Relevant MSSA Isolates[4]40Broth Microdilution0.250.125 - 0.5
MSSA Isolates from Clinical Samples[5]305Not specifiedNot specifiedWild-type distribution end at 1

Table 2: Correlation of this compound PK/PD Parameters with Clinical and Microbiological Outcomes

Study DesignPatient PopulationInfection TypeKey Findings
Prospective Cohort Study[1][2][3]50 patients (48% critically ill)MSSA Bloodstream InfectionsOptimal target attainment (100% fT>MIC) was achieved in 90% of patients when using strain-specific MICs. Higher unbound this compound trough concentrations were associated with neurotoxicity and mortality.
Retrospective Review[6]20 patientsSerious MSSA Sepsis (endocarditis, osteomyelitis, deep abscess)Continuous infusion of 8-12 g/day achieved serum concentrations well above the expected MIC for MSSA, with 82% of patients cured.
Experimental Endocarditis Model[7][8][9]RatsmecC-positive MRSA EndocarditisThis compound (simulating human kinetics of 2g IV q6h) cured 80-100% of vegetations infected with strains showing low oxacillin MICs at 37°C.
Neutropenic Murine Thigh Infection Model[5]MiceS. aureus Thigh InfectionThe %fT > MIC was the PK/PD index best correlated with efficacy. A 1-log reduction in bacterial count for S. aureus required a median %fT > 0.25 x MIC of 15%.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized and accurate determination of the this compound MIC is the foundational step in assessing its potential in vivo efficacy.

1. Broth Microdilution:

  • Principle: This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol:

    • A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).[1]

    • Each well of a microtiter plate is inoculated with a standardized suspension of the S. aureus isolate to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Plates are incubated at 35-37°C for 16-20 hours.

    • The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. MIC Test Strips (Etest):

  • Principle: This method utilizes a predefined, stable gradient of antibiotic on a plastic strip.

  • Protocol:

    • A standardized inoculum of the S. aureus isolate is swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

    • The Etest strip is placed on the agar surface.

    • The plate is incubated under appropriate conditions.

    • An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Assessment of In Vivo Treatment Outcomes

Evaluating the clinical and microbiological response to this compound treatment is essential to correlate with in vitro MIC data.

1. Clinical Outcome Assessment:

  • Parameters: Clinical cure is often defined by the resolution of signs and symptoms of infection, such as fever, and improvement in inflammatory markers (e.g., C-reactive protein).

  • Mortality: 30-day mortality is a common endpoint in studies of serious infections like bloodstream infections.[1][2]

  • Toxicity: Monitoring for adverse drug reactions, such as neurotoxicity or drug-induced liver injury, is also a critical component of outcome assessment.[1][2]

2. Microbiological Outcome Assessment:

  • Bacterial Eradication: This is determined by the absence of the initial pathogen in follow-up cultures from the site of infection (e.g., blood cultures in bacteremia).

  • In Animal Models: In experimental models like endocarditis, the outcome is often measured by the number of remaining CFU per gram of tissue (e.g., aortic vegetations) after a course of treatment.[7][8] A significant reduction in bacterial load or sterilization of the tissue indicates efficacy.

Visualizing the Workflow

The following diagram illustrates the logical flow from in vitro testing to in vivo outcomes.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Treatment S_aureus_isolate S. aureus Isolate MIC_determination MIC Determination (Broth Microdilution/Etest) S_aureus_isolate->MIC_determination Flucloxacillin_Treatment This compound Treatment (Dosing Regimen) MIC_determination->Flucloxacillin_Treatment Guides Dosing Outcome_Assessment Outcome Assessment (Clinical & Microbiological) MIC_determination->Outcome_Assessment Correlates with Patient_Animal_Model Patient or Animal Model with S. aureus Infection Patient_Animal_Model->Flucloxacillin_Treatment Flucloxacillin_Treatment->Outcome_Assessment Flucloxacillin_Treatment->Outcome_Assessment

References

Restoring Flucloxacillin's Efficacy: A Comparative Guide to Synergistic Non-Antibiotic Compounds Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the potentiation of existing antibiotics offers a promising strategy to combat formidable pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of non-antibiotic compounds that exhibit synergistic effects with flucloxacillin, a penicillinase-resistant beta-lactam antibiotic often rendered ineffective against MRSA. By examining the experimental data and mechanisms of action, this document serves as a resource for researchers and drug development professionals seeking to develop novel combination therapies.

The primary mechanism of resistance in MRSA is the expression of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene. PBP2a has a low affinity for most beta-lactam antibiotics, including this compound, allowing the bacterium to continue cell wall synthesis even in the presence of the drug. The non-antibiotic compounds discussed herein aim to overcome this resistance, effectively re-sensitizing MRSA to this compound.

Comparative Analysis of Synergistic Combinations

The following tables summarize the quantitative data from studies investigating the synergistic activity of non-antibiotic compounds with this compound against MRSA. For comparative purposes, data on the antibiotic adjuvant fosfomycin is also included.

Table 1: Synergistic Efficacy of 3-Hydrazinoquinoxaline-2-thiol (3HX) with this compound against Clinical MRSA Isolates

MRSA Isolate IDThis compound MIC Alone (µg/mL)3HX MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Fold Reduction in this compound MICFractional Inhibitory Concentration Index (FICI)
MRSA 1512321632-fold<0.5
MRSA 225664832-fold<0.5
MRSA 312832432-fold<0.5
MRSA 451216864-fold<0.5
MRSA 525632464-fold<0.5
Range (22 Isolates)128 - 51216 - 64N/AUp to 64-fold<0.5 (100% Synergy)

Data sourced from a 2024 study on 22 clinical MRSA isolates. The combination consistently demonstrated a synergistic effect with FICI values below 0.5.[1]

Table 2: Synergistic Efficacy of Thioridazine (TDZ) with a this compound Analogue (Dicloxacillin) against MRSA

MRSA StrainDicloxacillin MIC Alone (mg/L)Thioridazine MIC Alone (mg/L)Synergy Interpretation (FICI)Proposed Mechanism of Action
ATCC 335913232Synergy (FICI < 0.5)Efflux Pump Inhibition / Downregulation of mecA
VISA strains (3/4)N/AN/ASynergy (FICI < 0.5)Cell wall damaging effect

Note: Data is for dicloxacillin, a close structural and functional analogue of this compound. Several in vitro studies have confirmed this synergistic effect.[1][2] The proposed mechanisms include inhibition of efflux pumps like NorA and downregulation of resistance gene transcription.[2]

Table 3: Comparative Efficacy of Fosfomycin (FOF) with this compound against MRSA

MRSA StrainThis compound MIC Alone (mg/L)Fosfomycin MIC Alone (mg/L)This compound MIC in Combination (mg/L)Fold Reduction in this compound MICFICI (Interpretation)
ATCC 335928818-fold0.21 (Synergy)
DSMZ 2362210241281664-fold0.33 (Synergy)
MRSA 874/191160.1258-fold0.31 (Synergy)

Data from a 2025 study shows that while fosfomycin is an antibiotic, it acts as a powerful adjuvant, significantly reducing the MIC of this compound against MRSA.[3][4]

Mechanisms of Synergy and Signaling Pathways

The synergistic effects are primarily achieved by targeting the core resistance mechanisms of MRSA. The non-antibiotic compounds either directly or indirectly compromise the function of PBP2a or other survival strategies like efflux pumps, allowing this compound to reach its target and inhibit cell wall synthesis.

Caption: Mechanism of this compound resistance in MRSA and points of intervention for synergistic compounds.

Experimental Workflows and Protocols

Standardized methods are crucial for evaluating the synergistic potential of drug combinations. The checkerboard and time-kill assays are the most common in vitro methods used.

Experimental_Workflow start Start: Identify Potential Non-Antibiotic Compound mic Determine MIC of each compound and this compound alone start->mic checkerboard Checkerboard Assay (96-well plate format) mic->checkerboard fici Calculate Fractional Inhibitory Concentration Index (FICI) checkerboard->fici synergy_check Synergy Confirmed? (FICI ≤ 0.5) fici->synergy_check timekill Time-Kill Assay synergy_check->timekill Yes stop End: No Synergy synergy_check->stop No mechanism Mechanism of Action Studies (e.g., PBP2a binding, efflux inhibition) timekill->mechanism lead Lead Combination Identified mechanism->lead

Caption: General workflow for identifying and validating synergistic drug combinations against MRSA.

Experimental Protocols

1. Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.

  • Preparation: Stock solutions of this compound and the non-antibiotic compound are prepared. A bacterial inoculum of the target MRSA strain is adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Plate Setup: In a 96-well microtiter plate, this compound is serially diluted along the x-axis (columns), and the non-antibiotic compound is serially diluted along the y-axis (rows). This creates a matrix of different concentration combinations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate includes growth controls (bacteria in MHB only) and sterility controls (MHB with drug combinations, no bacteria). The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth is determined as the MIC. The FICI is calculated using the formula:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

2. Time-Kill Assay

This dynamic assay confirms synergy by measuring the rate of bacterial killing over time.

  • Preparation: An exponential-phase culture of the MRSA strain is diluted to ~5 x 10⁵ CFU/mL in MHB.

  • Assay Setup: Test tubes are prepared containing:

    • Growth control (bacteria only)

    • This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

    • Non-antibiotic compound alone (at a sub-inhibitory concentration)

    • The combination of this compound and the non-antibiotic compound at the same concentrations.

  • Sampling and Plating: The tubes are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar plates to determine the viable colony count (CFU/mL).

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time.

  • Interpretation:

    • Synergy: A ≥2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity: A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Conclusion

The exploration of synergistic combinations of this compound with non-antibiotic compounds presents a viable and compelling strategy to address the challenge of MRSA. Compounds like 3-hydrazinoquinoxaline-2-thiol, which directly target the primary resistance mechanism, and efflux pump inhibitors like thioridazine, demonstrate significant potential in restoring the clinical utility of this established antibiotic. The data strongly supports continued research and development in this area, focusing on preclinical and clinical validation of these promising combinations.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Flucloxacillin

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of flucloxacillin are critical for maintaining laboratory safety, environmental protection, and regulatory adherence. For researchers, scientists, and drug development professionals, understanding these procedures is paramount to minimizing risks associated with pharmaceutical waste.

Improper disposal of antibiotics like this compound can contribute to environmental contamination and the development of antimicrobial resistance.[1] Therefore, a structured approach to managing this compound waste, from residual amounts in vials to contaminated labware, is a fundamental aspect of responsible laboratory practice.

Disposal Procedures for this compound in a Laboratory Setting

The appropriate disposal route for this compound depends on its form and the level of contamination. It is crucial to adhere to institutional and local regulations regarding chemical and biohazardous waste.

Solid and Concentrated this compound Waste:

  • Segregation: Unused or expired this compound powder should be treated as chemical waste. It must be segregated from general laboratory trash.

  • Containment: Place the this compound waste in a designated, sealed, and clearly labeled hazardous waste container. Black containers are often used for hazardous pharmaceutical waste.[2]

  • Professional Disposal: This container should be collected and disposed of by a licensed hazardous waste management company, typically through incineration at a permitted facility.[2]

Liquid this compound Waste (Solutions and Media):

  • Avoid Sink Disposal: Do not pour this compound solutions down the drain.[3] Wastewater treatment plants are often not equipped to remove such compounds, leading to environmental release.[4]

  • Chemical Inactivation (Recommended): Before disposal, consider inactivating the this compound through chemical degradation. Studies have shown that this compound degrades under acidic, alkaline, and oxidative conditions.[2] A potential inactivation method involves hydrolysis with a strong acid or base, followed by neutralization. However, it is imperative to consult with your institution's environmental health and safety (EHS) department before implementing any chemical inactivation protocol.

  • Collection for Incineration: If chemical inactivation is not feasible or approved, collect the liquid waste in a designated, leak-proof container labeled as hazardous pharmaceutical waste for professional disposal via incineration.

Contaminated Laboratory Materials:

Items such as gloves, pipette tips, and culture plates that have come into contact with this compound should be disposed of as hazardous waste.[3] These materials should be collected in designated, labeled containers for incineration.

Quantitative Data on Antibiotic Disposal

AntibioticNumber of Tablets/Capsules DisposedPercentage of Total Disposed Antibiotics
Doxycycline68822.5%
Amoxicillin45715.0%
Clindamycin31910.4%
Cephalexin2829.2%
Ciprofloxacin2618.5%

Data from a study of six community pharmacies between November 2021 and May 2023.[5]

Experimental Protocols for Inactivation

While a standardized protocol for this compound inactivation in a laboratory setting is not widely published, a potential method can be inferred from chemical degradation studies. The following is a generalized protocol and must be approved by your institution's EHS department before use.

Protocol: Alkaline Hydrolysis of this compound

This protocol is based on the principle that beta-lactam antibiotics like this compound are susceptible to hydrolysis under alkaline conditions, which opens the beta-lactam ring and inactivates the antibiotic.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Preparation: Work in a certified chemical fume hood. Prepare a 1 M solution of sodium hydroxide (NaOH).

  • Inactivation: For each volume of this compound solution to be inactivated, slowly add an equal volume of 1 M NaOH.

  • Reaction Time: Allow the mixture to stand for at least 24 hours to ensure complete hydrolysis.

  • Neutralization: After the incubation period, neutralize the solution by slowly adding a 1 M solution of hydrochloric acid (HCl) until the pH is between 6.0 and 8.0. Use a calibrated pH meter to monitor the pH.

  • Disposal: The neutralized solution can then be collected in a designated hazardous waste container for disposal by a licensed waste management company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.

Flucloxacillin_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid/Concentrated Waste (e.g., expired powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, media) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (e.g., gloves, plates) waste_type->contaminated_materials Contaminated Labware segregate_solid Segregate as Hazardous Chemical Waste solid_waste->segregate_solid inactivation_decision Chemical Inactivation Feasible/Approved? liquid_waste->inactivation_decision collect_contaminated Collect in Labeled Hazardous Waste Container contaminated_materials->collect_contaminated contain_solid Place in Labeled, Sealed Container segregate_solid->contain_solid professional_disposal Dispose via Licensed Hazardous Waste Contractor (Incineration) contain_solid->professional_disposal inactivate Perform Chemical Inactivation (e.g., Alkaline Hydrolysis) inactivation_decision->inactivate Yes collect_liquid Collect in Labeled, Leak-proof Container inactivation_decision->collect_liquid No neutralize Neutralize Solution inactivate->neutralize neutralize->collect_liquid collect_liquid->professional_disposal collect_contaminated->professional_disposal

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistics for Handling Flucloxacillin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like flucloxacillin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is a narrow-spectrum beta-lactam antibiotic. While effective in treating bacterial infections, it is also recognized as a sensitizer, capable of causing allergic reactions upon inhalation or skin contact.[1][2] Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Viton™).[1] Double gloving is recommended for tasks with a higher risk of exposure.Prevents direct skin contact, which can lead to sensitization and allergic reactions.[3]
Eye Protection Safety glasses with side shields or goggles.[1][4] A face shield may be required for operations with a high splash potential.[3]Protects eyes from dust particles and splashes of solutions containing this compound.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a containment system (e.g., chemical fume hood).[1][5]Prevents inhalation of airborne particles, which can cause respiratory sensitization and allergic asthma-like symptoms.[1][2][5][6]
Body Protection A lab coat or a disposable gown should be worn to protect clothing and skin from contamination.[4]Provides a barrier against accidental spills and contamination.

Quantitative Safety Data

While specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies, its sensitizing properties are well-documented.[1][4][7] The primary hazards are skin and respiratory sensitization.[2]

Hazard IDGHS ClassificationKey Findings
Skin Sensitization Skin Sensitizer Category 1[2]May cause an allergic skin reaction.[2] Repeated or prolonged contact may lead to the development of an allergy.[3]
Respiratory Sensitization Respiratory Sensitizer Category 1[2]May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Acute Toxicity (Oral) LD50 (mouse): 7,600 mg/kg[8]While the acute oral toxicity is low, ingestion should be avoided.

Experimental Protocols

Handling and Preparation of this compound Solutions:

  • Preparation: All weighing and preparation of stock solutions from powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing: Use a dedicated and calibrated balance inside the fume hood. Handle the powder carefully to avoid generating dust.

  • Dissolving: Add the solvent to the weighed this compound powder slowly to avoid splashing. Ensure the container is appropriately sealed before mixing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.

  • Cleanup: Decontaminate the work area (fume hood, balance, etc.) with a suitable cleaning agent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

Spill Cleanup Procedure:

  • Evacuate and Secure: In case of a significant spill, evacuate the immediate area and restrict access.

  • Don PPE: Put on appropriate PPE, including a respirator, before re-entering the area.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For powder spills, gently cover with a damp cloth or absorbent material to prevent dust from becoming airborne. Do not use dry sweeping methods.[3]

  • Cleanup: Carefully collect the absorbed material or contaminated cloth and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable disinfectant or detergent solution, followed by a rinse with water.[9]

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous chemical waste according to institutional guidelines.[10]

Operational and Disposal Plans

A clear workflow for handling and disposing of this compound is essential for laboratory safety.

Flucloxacillin_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Risks & Select PPE B Weigh this compound (in Fume Hood) A->B Proceed with caution C Prepare Solution B->C D Conduct Experiment C->D E Temporary Storage (Labeled & Sealed) D->E Post-experiment F Segregate Waste (Solid & Liquid) D->F Generate waste E->D For reuse G Label Hazardous Waste F->G H Dispose via Certified Waste Handler G->H

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan:

All this compound waste, including unused stock solutions, contaminated media, and disposable labware, should be treated as hazardous chemical waste.[10]

  • Segregation: Do not mix this compound waste with general laboratory waste or other chemical waste streams unless compatible.

  • Containment:

    • Solid Waste: Collect contaminated items such as gloves, pipette tips, and empty vials in a designated, leak-proof, and clearly labeled hazardous waste container.[11]

    • Liquid Waste: Collect liquid waste containing this compound in a sealed, chemical-resistant container. Do not dispose of it down the drain.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.

By implementing these safety and logistical measures, laboratories can significantly mitigate the risks associated with handling this compound, ensuring the well-being of all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.